5-Iodobenzo[b]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLBRYWAUIDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650134 | |
| Record name | 5-Iodo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-38-1 | |
| Record name | 5-Iodo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Iodobenzo[b]thiophene: An In-depth Technical Guide on Chemical Properties and Structure for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical principles and their practical applications in the laboratory. 5-Iodobenzo[b]thiophene is a molecule that perfectly embodies this connection. It is not merely a catalog chemical, but a versatile building block that, when understood and utilized correctly, can unlock novel molecular architectures with significant potential in medicinal chemistry and materials science. This guide is structured to provide not just the "what" but the "why"—the causal relationships behind its reactivity and the strategic considerations for its use in synthesis. Our aim is to empower researchers to move beyond established protocols and innovate with confidence.
Core Structural Features and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound.[1] The fusion of a benzene ring with a thiophene ring creates a rigid, planar scaffold. The key feature is the iodine atom at the 5-position of the benzothiophene core.[1] This iodine atom is not merely a substituent; it is a highly functional "handle" that dictates much of the molecule's synthetic utility.
Key Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₈H₅IS | [1] |
| Molecular Weight | 260.10 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 63-65 °C | |
| CAS Number | 20532-38-1 | [1] |
The molecular structure of this compound is presented below, with numbering conventions for the bicyclic system.
Caption: Molecular structure of this compound.
Spectroscopic Characterization: The Fingerprint of the Molecule
Unambiguous characterization is the bedrock of chemical synthesis. The following data represent the key spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[2]
¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the aromatic protons. The coupling patterns (splitting of signals) are crucial for assigning each proton to its specific position on the rings.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shift of the carbon atom bonded to the iodine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern. For this compound, the mass spectrum will show a prominent molecular ion peak at m/z 260, corresponding to its molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic peaks for C-H stretching of the aromatic rings and C-S stretching of the thiophene ring.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond. This bond is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the introduction of a wide array of functional groups at the 5-position.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing these reactions. The expertise lies in understanding the mechanism of the catalytic cycle to troubleshoot and improve reaction outcomes.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust and reproducible method for the synthesis of 5-arylbenzo[b]thiophenes, a common structural motif in medicinal chemistry.
Objective: To synthesize 5-(4-methoxyphenyl)benzo[b]thiophene from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: A flame-dried Schlenk flask is charged with this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent and Base Addition: Anhydrous toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2.0 mmol, 1 mL) are added via syringe.
-
Reaction: The reaction mixture is heated to 80 °C with vigorous stirring for 12 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: The reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)benzo[b]thiophene.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Significance in Drug Discovery and Materials Science
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs.[3][4][5][6] The ability to readily functionalize the 5-position of the benzo[b]thiophene core via the iodo-intermediate allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This is a critical process in the optimization of lead compounds during drug discovery.
In materials science, the extended π-conjugated system of substituted benzo[b]thiophenes makes them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be fine-tuned by the introduction of different substituents at the 5-position.
Conclusion
This compound is a cornerstone reagent for the synthesis of a diverse range of functionalized benzo[b]thiophene derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecules with applications in both medicinal chemistry and materials science. A thorough understanding of its chemical properties, spectroscopic characteristics, and reaction kinetics is essential for its effective utilization in research and development.
References
- 1. This compound | C8H5IS | CID 26385449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 5-Iodobenzo[b]thiophene: A Versatile Precursor in Chemical Synthesis
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold that holds a significant position in the fields of medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous molecules and its inherent aromatic and electronic properties make it a cornerstone for the design of novel therapeutic agents and functional organic materials.[2][3] Numerous clinically approved drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole , feature the benzo[b]thiophene moiety, highlighting its therapeutic relevance.[1][4]
This guide focuses on a key derivative, 5-Iodobenzo[b]thiophene , a molecule of strategic importance. The presence of an iodine atom at the 5-position transforms the stable benzothiophene core into a highly versatile intermediate. This iodo-substituent serves as a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. For researchers and drug development professionals, this compound is not merely a chemical compound but a gateway to diverse chemical libraries and novel molecular entities with tailored biological activities and material properties.
Physicochemical Properties and Identification
Accurate identification and characterization are paramount in scientific research. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 20532-38-1 | [5][6] |
| Molecular Formula | C₈H₅IS | [5] |
| Molecular Weight | 260.10 g/mol | [5] |
| IUPAC Name | 5-iodo-1-benzothiophene | [5] |
| Synonyms | 5-Iodo-1-benzothiophene, Benzo[b]thiophene, 5-iodo- | [5] |
Synthesis and Mechanistic Rationale
The synthesis of iodinated benzo[b]thiophenes is typically achieved through electrophilic iodocyclization reactions, a powerful strategy for forming the heterocyclic ring system with simultaneous introduction of the iodine atom.
Core Synthesis Pathway: Iodocyclization of Alkynyl Precursors
A prevalent and effective method involves the cyclization of 2-alkynylthioanisole or related sulfur-containing alkyne precursors. The causality behind this choice is the favorable kinetics and regioselectivity of the 5-endo-dig cyclization mode.
Mechanism:
-
Electrophilic Activation: An iodine source (e.g., I₂) reacts with the electron-rich alkyne triple bond to form a cyclic iodonium ion intermediate.
-
Nucleophilic Attack: The lone pair of electrons on the adjacent sulfur atom acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This step is the key ring-forming event.
-
Rearomatization: A subsequent elimination step, often facilitated by a mild base, leads to the formation of the stable, aromatic benzo[b]thiophene ring.
This approach is valued for its operational simplicity and the use of readily available starting materials.[7][8] Green chemistry variations of this reaction have been developed, for instance, by generating iodine in situ from the reaction of iron(III) chloride with sodium iodide in ethanol, which minimizes the handling of elemental iodine.[7][8]
Caption: Iodocyclization pathway for benzo[b]thiophene synthesis.
Application as a Core Building Block in Drug Discovery & Materials Science
The true utility of this compound lies in its capacity for diversification. The carbon-iodine bond is a key functional group for palladium-catalyzed cross-coupling reactions, allowing for the attachment of a vast array of molecular fragments.[9] This modularity is a cornerstone of modern library synthesis for drug discovery.
Key Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.[10] This is widely used to build biaryl structures common in bioactive molecules.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers or precursors for further transformations.[9]
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds, useful for synthesizing stilbene analogues and other conjugated systems.[9]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic nitrogen centers crucial for modulating pharmacokinetic properties like solubility and receptor binding.
-
Carbonylation Reactions: Introduction of carbonyl groups (amides, esters) using carbon monoxide and appropriate nucleophiles.[9]
This suite of reliable and high-yielding reactions allows chemists to rapidly generate analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, field-proven methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The causality for the choice of reagents (e.g., a palladium catalyst for C-C bond formation, a base for the transmetalation step) is fundamental to the reaction's success.
Objective: To synthesize 5-Arylbenzo[b]thiophene via a ligand-free Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 mmol)
-
Solvent: Water or a mixture like Water/Ethanol (e.g., 3 mL)
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) for drying
-
Reaction vessel (e.g., 25 mL round-bottom flask), magnetic stir bar, condenser
Procedure:
-
Vessel Preparation: To a clean, dry 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 260.1 mg).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol, 265 mg), and palladium(II) acetate (0.005 mmol, 1.1 mg).
-
Solvent Addition: Add the chosen solvent (e.g., 3 mL of water). The use of water as a solvent represents a green chemistry approach that is both sustainable and efficient for many Suzuki couplings.[11]
-
Reaction Setup: Equip the flask with a condenser and place it in a pre-heated oil bath at an appropriate temperature (e.g., 60-80 °C). Reactions can often be run at room temperature, but gentle heating can increase the rate.[11][12]
-
Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-Arylbenzo[b]thiophene.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a high-value synthetic intermediate whose importance is derived from the strategic placement of a reactive iodine atom on a biologically relevant scaffold. Its accessibility through robust cyclization methods and its versatility in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to rationally design and execute synthetic campaigns toward novel molecules with significant potential in drug discovery and beyond.
References
- 1. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiophene - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H5IS | CID 26385449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20532-38-1|this compound|BLD Pharm [bldpharm.com]
- 7. Research Portal [ircommons.uwf.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 5-Iodobenzo[b]thiophene from Benzo[b]thiophene
Abstract: This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 5-Iodobenzo[b]thiophene, a valuable building block in medicinal chemistry and materials science, starting from the parent heterocycle, benzo[b]thiophene. Recognizing the challenges of direct electrophilic substitution, this document details a robust, multi-step synthetic strategy. Each stage of the synthesis is meticulously examined, elucidating the underlying chemical principles and providing detailed, field-tested experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the regioselective functionalization of the benzo[b]thiophene core.
Introduction: The Significance of this compound
The benzo[b]thiophene scaffold is a prominent heterocyclic motif, forming the core of numerous pharmacologically active compounds and advanced organic materials. The introduction of a halogen, particularly iodine, at the 5-position of the benzo[b]thiophene ring opens up a vast landscape for further chemical modifications. The carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. This makes this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.
However, the direct iodination of benzo[b]thiophene does not yield the 5-iodo isomer in significant amounts. The inherent electronic properties of the benzo[b]thiophene ring system dictate that electrophilic substitution preferentially occurs at the 3- and 2-positions of the thiophene ring. Therefore, a strategic, multi-step approach is required to achieve the desired regioselectivity. This guide will detail a reliable synthetic sequence commencing with the nitration of benzo[b]thiophene, followed by reduction, diazotization, and a concluding Sandmeyer reaction.
Strategic Overview: A Multi-Step Approach to Regiocontrolled Synthesis
The synthesis of this compound from benzo[b]thiophene is a classic example of leveraging functional group interconversion to overcome the inherent regioselectivity of an aromatic system. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
This strategic sequence allows for the introduction of an iodine atom at the 5-position by first installing a nitro group, which can then be transformed into the desired halide.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Nitration of Benzo[b]thiophene
The initial step involves the electrophilic nitration of the benzo[b]thiophene ring. As previously mentioned, the thiophene moiety is more susceptible to electrophilic attack than the benzene ring. However, by carefully controlling the reaction conditions, nitration can be directed to the benzene portion of the molecule. The nitration of benzo[b]thiophene typically yields a mixture of isomers, with the 3-nitro and 2-nitro derivatives being major products under many conditions. To favor substitution on the benzene ring, conditions that deactivate the thiophene ring or employ specific nitrating agents can be utilized.
Reaction Mechanism: The nitration proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile. The benzo[b]thiophene π-system attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding the nitrobenzo[b]thiophene.
Caption: Mechanism of electrophilic nitration of benzo[b]thiophene.
Experimental Protocol: Nitration of Benzo[b]thiophene
| Parameter | Value |
| Reagents | Benzo[b]thiophene, Fuming Nitric Acid, Acetic Acid |
| Solvent | Acetic Acid |
| Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Work-up | Pouring onto ice, filtration, washing with water |
| Purification | Column chromatography |
Detailed Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product, a mixture of nitroisomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 5-nitrobenzo[b]thiophene isomer.
Justification of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a moderately polar solvent that can dissolve both the starting material and the nitrating agent.
-
Controlled Temperature: The initial low temperature during the addition of nitric acid helps to control the exothermic reaction. Subsequent heating is necessary to drive the reaction to completion, especially for substitution on the less reactive benzene ring.
-
Purification: Due to the formation of multiple isomers, column chromatography is essential for the isolation of the desired 5-nitro derivative.
Step 2: Reduction of 5-Nitrobenzo[b]thiophene to 5-Aminobenzo[b]thiophene
The nitro group of 5-nitrobenzo[b]thiophene is readily reduced to an amino group. Several reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid being a common and effective choice.
Experimental Protocol: Reduction of 5-Nitrobenzo[b]thiophene
| Parameter | Value |
| Reagents | 5-Nitrobenzo[b]thiophene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Work-up | Basification with NaOH, extraction with ethyl acetate |
| Purification | Recrystallization |
Detailed Procedure:
-
To a solution of 5-nitrobenzo[b]thiophene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-4 equivalents).
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-aminobenzo[b]thiophene can be purified by recrystallization.[1]
Justification of Experimental Choices:
-
Tin(II) Chloride: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro compounds to amines. It is effective and relatively inexpensive.
-
Acidic Conditions: The reduction with SnCl₂ is typically performed in the presence of a strong acid like HCl.
-
Basic Work-up: The work-up involves basification to deprotonate the ammonium salt formed during the reaction and to precipitate tin salts, allowing for the extraction of the free amine into an organic solvent.
Step 3 & 4: Diazotization and Sandmeyer Reaction
The final two steps involve the conversion of the amino group to a diazonium salt, which is then displaced by iodine in a Sandmeyer reaction. These two steps are often performed in a one-pot procedure as the diazonium salt is typically unstable and is used immediately after its formation.
Reaction Mechanism: The diazotization involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer reaction, the diazonium group is replaced by iodine.
Caption: Diazotization and Sandmeyer reaction sequence.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
| Parameter | Value |
| Reagents | 5-Aminobenzo[b]thiophene, Sodium Nitrite (NaNO₂), Hydrochloric Acid, Potassium Iodide (KI) |
| Solvent | Water, Acetonitrile (optional) |
| Temperature | 0-5 °C for diazotization, then room temperature or gentle warming |
| Reaction Time | 1-3 hours |
| Work-up | Extraction with an organic solvent, washing with sodium thiosulfate |
| Purification | Column chromatography or recrystallization |
Detailed Procedure:
-
Dissolve 5-aminobenzo[b]thiophene (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to drive the reaction to completion.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Justification of Experimental Choices:
-
Low Temperature for Diazotization: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their successful formation.
-
Potassium Iodide: KI is a readily available and effective source of iodide ions for the Sandmeyer reaction.
-
Sodium Thiosulfate Wash: This step is important to remove any elemental iodine (I₂) that may have formed as a byproduct, which can contaminate the final product.
Conclusion
The synthesis of this compound from benzo[b]thiophene is a testament to the power of strategic synthetic planning in organic chemistry. While direct iodination is not regioselective for the 5-position, a reliable multi-step pathway involving nitration, reduction, and a Sandmeyer reaction provides an effective solution. This guide has provided a detailed, step-by-step protocol for this transformation, along with insights into the underlying reaction mechanisms and justifications for the experimental choices. The successful execution of this synthesis will provide researchers with a valuable intermediate for the development of novel compounds with potential applications in medicine and materials science.
References
Spectroscopic Profile of 5-Iodobenzo[b]thiophene: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides a detailed spectroscopic analysis of 5-Iodobenzo[b]thiophene, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule.
Introduction: The Significance of this compound
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that form the structural core of numerous pharmacologically active molecules and functional organic materials. The introduction of an iodine atom at the 5-position of the benzo[b]thiophene scaffold creates a versatile intermediate for further chemical modifications, making this compound a valuable building block in synthetic chemistry. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of subsequent research and development efforts.
Molecular Structure and Isotopic Distribution
The structural representation and key properties of this compound are fundamental to understanding its spectroscopic behavior.
Caption: Molecular structure of this compound.
Molecular Formula: C₈H₅IS
Molecular Weight: 260.10 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the bicyclic ring system. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the iodine atom and the electronic properties of the thiophene ring.
Expected ¹H NMR Data (Predicted):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.30 - 7.40 | d | ~5.4 |
| H-3 | 7.45 - 7.55 | d | ~5.4 |
| H-4 | 7.95 - 8.05 | d | ~1.5 |
| H-6 | 7.55 - 7.65 | dd | ~8.5, 1.5 |
| H-7 | 7.70 - 7.80 | d | ~8.5 |
Note: This is predicted data based on known substituent effects on the benzo[b]thiophene scaffold. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum to a series of singlets for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the this compound molecule. The carbon atom attached to the iodine (C-5) will exhibit a significantly lower chemical shift due to the heavy atom effect.
Expected ¹³C NMR Data (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 127.0 - 128.0 |
| C-3 | 123.0 - 124.0 |
| C-3a | 140.0 - 141.0 |
| C-4 | 135.0 - 136.0 |
| C-5 | 92.0 - 93.0 |
| C-6 | 130.0 - 131.0 |
| C-7 | 124.0 - 125.0 |
| C-7a | 141.0 - 142.0 |
Note: This is predicted data. The chemical shift of the carbon directly bonded to iodine (C-5) is a key diagnostic feature.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum of solid this compound can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR) techniques. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation: The IR spectrum provides valuable information about the functional groups and the overall molecular structure. Key absorptions are expected for C-H stretching of the aromatic and thiophene rings, C=C stretching of the aromatic system, and C-S stretching. The C-I stretching vibration is expected to appear in the far-infrared region and may not be observed in a standard mid-IR spectrum.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic and Thiophene C-H Stretch | Medium-Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1420 | Thiophene Ring Stretch | Medium |
| 880 - 800 | C-H Out-of-Plane Bending | Strong |
| ~700 | C-S Stretch | Medium-Weak |
Mass Spectrometry (MS)
Experimental Protocol: Mass spectral analysis is typically performed using electron ionization (EI) or electrospray ionization (ESI). For EI, a volatile sample is introduced into the ion source and bombarded with a high-energy electron beam.
Data Interpretation: The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Key Mass Spectral Data:
| m/z | Interpretation |
| 260 | Molecular ion (M⁺) |
| 133 | [M - I]⁺ |
| 89 | Fragmentation of the benzothiophene ring |
The molecular ion peak at m/z 260 is expected to be prominent. A characteristic fragmentation pathway involves the loss of the iodine atom, leading to a significant peak at m/z 133, corresponding to the benzo[b]thiophene radical cation. Further fragmentation of the benzo[b]thiophene ring system can also be observed.
References
Introduction: The Significance of 5-Iodobenzo[b]thiophene in Modern Chemistry
An In-depth Technical Guide to the Physical Properties and Solubility of 5-Iodobenzo[b]thiophene
This compound is a halogenated heterocyclic aromatic compound. It belongs to the benzothiophene family, a class of molecules recognized as a "privileged structure" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] The benzo[b]thiophene scaffold is a versatile building block for synthesizing molecules with potential applications as antimicrobial, anti-cancer, and anti-inflammatory agents.[1][2][3] The introduction of an iodine atom at the 5-position not only increases the molecule's molecular weight and alters its electronic properties but also provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are pivotal in the construction of complex molecular architectures.
This guide provides an in-depth analysis of the core physical properties and solubility profile of this compound. Understanding these fundamental characteristics is paramount for researchers in organic synthesis, materials science, and drug development, as these properties govern reaction conditions, purification strategies, formulation development, and ultimately, the compound's utility in various applications.
Core Physical and Chemical Properties
The physical properties of this compound are dictated by its rigid, planar, bicyclic aromatic structure and the presence of a heavy iodine atom. These features result in a stable, solid compound at room temperature with a distinct set of spectral characteristics.
Summary of Physical Data
| Property | Value | Source |
| IUPAC Name | 5-iodo-1-benzothiophene | PubChem[4] |
| CAS Number | 20532-38-1 | PubChem[4] |
| Molecular Formula | C₈H₅IS | PubChem[4] |
| Molecular Weight | 260.10 g/mol | PubChem[4] |
| Appearance | Solid (form may vary) | General Chemical Principles |
| Melting Point | Data not widely published; expected to be a solid with a moderate to high melting point based on its aromatic structure and molecular weight. | N/A |
| Boiling Point | Data not widely published; predicted values for related structures are high (e.g., >400°C for some derivatives).[5][6] | N/A |
| XLogP3 | 3.6 | PubChem[4] |
Expert Insights: The XLogP3 value of 3.6 indicates a significant lipophilic (fat-loving) character, which is a critical predictor of its solubility behavior.[4] This value suggests poor solubility in polar solvents like water and high solubility in nonpolar organic solvents. The lack of widely reported, experimentally verified melting and boiling points is common for specialized reagents and intermediates. Researchers should perform their own characterization or consult supplier-specific certificates of analysis.
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). The five protons on the bicyclic ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The exact chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the iodine and sulfur atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the iodine (C5) will experience a significant upfield shift due to the "heavy atom effect," a key diagnostic feature. Other carbons in the aromatic system will appear in the typical range of δ 120-140 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-H out-of-plane bending (in the 700-900 cm⁻¹ region), which can be indicative of the substitution pattern.
-
MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z ≈ 260. A characteristic isotopic pattern will be observed due to the presence of sulfur (³⁴S isotope). Fragmentation patterns would likely involve the loss of iodine (I) or the thiophene ring components.
Solubility Profile: A Predictive and Experimental Analysis
The solubility of a compound is a critical parameter that influences its utility in both chemical reactions and biological systems. The principle of "like dissolves like" is the primary determinant of solubility, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[7]
Theoretical Solubility Framework
This compound is a largely nonpolar molecule. The fused benzene and thiophene rings form a large, hydrophobic core. While the carbon-iodine bond has some polarity, it is insufficient to impart significant water solubility. Therefore, its solubility is expected to be low in highly polar solvents and high in nonpolar and moderately polar organic solvents.
Qualitative Solubility Predictions
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Highly Polar | Insoluble | The large hydrophobic aromatic core cannot overcome the strong hydrogen bonding network of water. |
| Methanol / Ethanol | Polar, Protic | Sparingly Soluble to Soluble | The alkyl portion of the alcohol can interact with the aromatic ring, but solubility may be limited by the alcohol's hydrogen bonding. |
| Hexane / Toluene | Nonpolar | Soluble | Van der Waals forces between the nonpolar solvent and the large aromatic system favor dissolution. |
| Diethyl Ether | Weakly Polar | Soluble | A good solvent for many nonpolar and moderately polar organic compounds. |
| Dichloromethane (DCM) | Moderately Polar | Very Soluble | Its polarity is suitable for dissolving the compound without being strongly repelled by the hydrophobic core. |
| Chloroform | Moderately Polar | Very Soluble | Similar to DCM, it is an excellent solvent for a wide range of organic molecules. |
| Acetone | Polar, Aprotic | Soluble | The ketone group provides polarity, but the molecule is small enough to dissolve many less-polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Soluble | DMSO is a powerful, universal organic solvent capable of dissolving a vast range of nonpolar and polar compounds. |
| Dimethylformamide (DMF) | Highly Polar, Aprotic | Soluble | Similar to DMSO, DMF is a high-boiling polar aprotic solvent with broad dissolving power. |
Experimental Determination of Solubility
To move beyond prediction, quantitative solubility must be determined experimentally. The following protocol outlines a robust method for this purpose.
Protocol: Saturated Shake-Flask Method
This method is a gold standard for determining thermodynamic solubility and relies on creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.
1. Materials and Equipment:
- This compound
- Chosen solvent(s)
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
2. Step-by-Step Procedure:
- Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure solid remains undissolved at equilibrium.
- Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A longer time ensures that the dissolution process is complete.
- Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL, µg/mL, or molarity (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Visualization of Qualitative Solubility Classification
This flowchart provides a systematic approach to classifying the solubility of an unknown compound based on its behavior in different solvent types, which is a fundamental procedure in qualitative organic analysis.[8][9][10]
Caption: Qualitative Solubility Classification Scheme.
Conclusion
This compound is a lipophilic, solid aromatic compound whose physical and solubility properties are dictated by its fused ring structure and iodo-substituent. It exhibits poor aqueous solubility but is readily soluble in a range of common nonpolar to polar aprotic organic solvents such as dichloromethane, chloroform, and DMSO. This solubility profile, combined with its spectroscopic signatures, provides the foundational knowledge required for its effective use in synthetic chemistry and drug discovery. The experimental protocols and logical workflows presented in this guide offer a practical framework for researchers to validate these properties and confidently integrate this versatile building block into their research endeavors.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H5IS | CID 26385449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Iodobezothiophene-2-carboxylic acid | 195607-61-5 [chemicalbook.com]
- 6. 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID CAS#: 7312-24-5 [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzo[b]thiophene Derivatives
Executive Summary: Benzo[b]thiophene, an aromatic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have led to the development of numerous clinically significant drugs.[3] This guide provides an in-depth exploration of the historical milestones, evolution of synthetic methodologies, and the pivotal role of benzo[b]thiophene derivatives in modern drug discovery, offering researchers and drug development professionals a comprehensive technical resource.
Introduction to the Benzo[b]thiophene Core
Benzo[b]thiophene is a bicyclic aromatic compound formed by the fusion of a benzene ring and a thiophene ring.[4][5] This arrangement confers a planar structure with a 10π electron system, rendering it aromatic.[5] The presence of the sulfur heteroatom imparts distinct physicochemical properties, including the ability to engage in various non-covalent interactions with biological targets, which is crucial for its diverse pharmacological activities.[3] The versatility of the benzo[b]thiophene core allows for substitutions on both the benzene and thiophene rings, enabling the fine-tuning of its biological and material properties.[3] Consequently, its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][6]
The Genesis: Discovery and Early Synthetic Endeavors
The history of benzo[b]thiophene, initially known as thianaphthene, is intertwined with the early exploration of coal tar constituents. While its exact discovery is not pinpointed to a single event, its presence in petroleum-related deposits has been long recognized.[7] Early synthetic efforts were focused on constructing the fused ring system from simpler aromatic precursors.
Classic methodologies for synthesizing the benzo[b]thiophene nucleus include:
-
Oxidative cyclization of o-mercaptocinnamic acids: A widely used early method, though often limited to the preparation of benzo[b]thiophene-2-carboxylates.[8][9]
-
Acid-catalyzed cyclization of arylthiomethyl ketones: Primarily effective for producing 3-alkylbenzo[b]thiophenes.[9][10]
-
Reaction of diphenylacetylene with sulfur dichloride: A route to specific derivatives like 3-chloro-2-phenylbenzo[b]thiophene.[9]
These pioneering methods, while foundational, often suffered from limitations such as harsh reaction conditions, low yields, and restricted substrate scope.[8][9]
The Modern Synthesis Era: Advancements in Efficiency and Versatility
The limitations of classical methods spurred the development of more sophisticated and efficient synthetic strategies. The advent of transition-metal catalysis revolutionized the construction of the benzo[b]thiophene scaffold, offering milder conditions and broader functional group tolerance.[2][11][12]
Transition-Metal-Catalyzed Approaches
Palladium, rhodium, and copper catalysts have become instrumental in modern benzo[b]thiophene synthesis.[11][13] Key strategies include:
-
Palladium-catalyzed intramolecular C-H arylation: This approach utilizes arylsulfanyl-containing substrates to form the thiophene ring.[11]
-
Copper-catalyzed thiolation-annulation: Reactions of 2-bromo alkynylbenzenes with a sulfur source, like sodium sulfide, provide a direct route to 2-substituted benzo[b]thiophenes.[7][14]
-
Rhodium-catalyzed three-component coupling: This elegant method combines arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene core with high regioselectivity.[13]
These methods represent a significant leap forward, enabling the synthesis of complex and diversely substituted benzo[b]thiophene derivatives that were previously inaccessible.[2][15]
Table 1: Comparison of Classical vs. Modern Synthetic Approaches
| Feature | Classical Methods (e.g., Acid-catalyzed cyclization) | Modern Methods (e.g., Transition-metal catalysis) |
| Catalyst | Strong acids (e.g., Polyphosphoric acid)[8] | Transition metals (e.g., Pd, Cu, Rh)[2][11] |
| Reaction Conditions | Often harsh, high temperatures[9] | Generally milder[16] |
| Substrate Scope | Limited, often to specific substitution patterns[8][9] | Broad, wide functional group tolerance[14][16] |
| Yields | Variable, often low to moderate[9] | Generally moderate to high[11][16] |
| Regioselectivity | Can be difficult to control[8] | Often high and predictable[13] |
From Bench to Bedside: Landmark Benzo[b]thiophene-Based Drugs
The true impact of the benzo[b]thiophene scaffold is most evident in the successful development of several FDA-approved drugs.[17][18] The core structure is often critical to the drug's mechanism of action and overall efficacy.
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
-
Indication: Used for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[19][20]
-
Mechanism of Action: Raloxifene acts as a selective estrogen receptor modulator (SERM).[20] It binds to estrogen receptors, exhibiting estrogen-agonistic effects in some tissues (like bone) and estrogen-antagonistic effects in others (like breast and uterine tissue).[19][21] In bone, its agonistic activity inhibits bone resorption, thereby increasing bone mineral density.[19] In breast tissue, its antagonistic effect blocks estrogen, which can prevent the growth of estrogen-dependent cancer cells.[20][22]
Zileuton: A 5-Lipoxygenase Inhibitor
-
Indication: Used for the prophylaxis and chronic treatment of asthma.[23][24]
-
Mechanism of Action: Zileuton is a potent and specific inhibitor of the enzyme 5-lipoxygenase.[25][26] This enzyme is crucial for the synthesis of leukotrienes (LTB4, LTC4, LTD4, and LTE4) from arachidonic acid.[23][25] Leukotrienes are powerful inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway inflammation in asthmatic patients.[26][27] By blocking their production, Zileuton alleviates these symptoms.[27]
Sertaconazole: A Dual-Action Antifungal Agent
-
Indication: A topical antifungal used to treat skin infections.[28]
-
Mechanism of Action: Sertaconazole possesses a unique dual mechanism of action.[29] Like other imidazole antifungals, it inhibits the enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[30][31] This disruption increases cell permeability and leads to leakage of cellular contents.[30][32] Uniquely, the benzothiophene ring in sertaconazole mimics the amino acid tryptophan, allowing it to create pores in the fungal cell membrane, leading to rapid cell death from ATP loss.[29]
Experimental Protocol: A General Transition-Metal-Free Synthesis of Benzo[b]thiophenes
This protocol is a representative example of a modern, efficient synthesis that avoids costly and potentially toxic transition metals.[16]
Reaction: Synthesis of 2-substituted benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide.[16]
Rationale: This method leverages a direct SNAr-type reaction, followed by cyclization and dehydrogenation, offering a more environmentally friendly and economical route. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution.[16]
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the o-halovinylbenzene (1.0 mmol), potassium sulfide (K₂S, 1.5 mmol), and anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (20 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-substituted benzo[b]thiophene.
Visualization of Synthetic Workflow
Caption: A generalized workflow for the transition-metal-free synthesis of benzo[b]thiophenes.
Future Outlook and Conclusion
The journey of benzo[b]thiophene from a coal tar component to a cornerstone of blockbuster drugs is a testament to the power of synthetic and medicinal chemistry.[1][3] Current research continues to explore novel synthetic routes, including photocatalytic and electrochemical methods, to further enhance efficiency and sustainability.[14] The structural versatility and proven biological relevance of the benzo[b]thiophene scaffold ensure its continued prominence in the quest for new therapeutics and advanced materials.[2][6] This guide has chronicled its rich history and provided a technical foundation for the researchers who will shape its future.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Benzothiophene - Wikipedia [en.wikipedia.org]
- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 9. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiophene synthesis [organic-chemistry.org]
- 15. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Tr...: Ingenta Connect [ingentaconnect.com]
- 16. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Raloxifene Hydrochloride - NCI [cancer.gov]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. books.rsc.org [books.rsc.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Zileuton - Wikipedia [en.wikipedia.org]
- 25. nbinno.com [nbinno.com]
- 26. drugs.com [drugs.com]
- 27. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 28. rjptonline.org [rjptonline.org]
- 29. Sertaconazole - Wikipedia [en.wikipedia.org]
- 30. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 31. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 32. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in 5-Iodobenzo[b]thiophene
This guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 5-iodobenzo[b]thiophene, a versatile building block in organic synthesis. Benzo[b]thiophenes are a significant class of organosulfur compounds found in pharmaceuticals and materials science.[1] The C-I bond at the 5-position of the benzo[b]thiophene core offers a strategic site for functionalization, enabling the synthesis of a diverse array of complex molecules.
The reactivity of aryl iodides makes them excellent substrates for a multitude of cross-coupling reactions. This is due to the C-I bond's lower bond dissociation energy compared to other carbon-halogen bonds, facilitating oxidative addition in catalytic cycles. This guide will delve into the primary transformations involving the C-I bond of this compound, including palladium-catalyzed cross-coupling reactions and other important synthetic methods.
The Pivotal Role of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.[2] For this compound, these reactions provide a powerful platform for introducing a wide range of substituents. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][5] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.[5]
The reaction of this compound with various aryl or heteroaryl boronic acids allows for the synthesis of 5-arylbenzo[b]thiophenes, which are prevalent motifs in biologically active molecules.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9]
For this compound, the Sonogashira coupling provides a direct route to 5-alkynylbenzo[b]thiophenes. These products are valuable intermediates that can be further transformed into more complex structures. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl.[8]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.) in a suitable solvent such as THF or DMF.
-
Base Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as a solvent in some cases.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction is a key method for C-C bond formation and is widely used for the synthesis of styrenes and other vinylated aromatics.[10][11]
The reaction of this compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, yields the corresponding 5-vinylbenzo[b]thiophenes. The choice of base, solvent, and ligands can significantly influence the reaction's efficiency and selectivity.[12][13]
Experimental Protocol: Heck Coupling of this compound
-
Reaction Setup: Combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq.), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.) in a sealed tube or Schlenk flask.
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Conditions: Heat the mixture to 80-140 °C for several hours to overnight. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[14][16]
The C-I bond in this compound is highly susceptible to this transformation, allowing for the introduction of primary and secondary amines, as well as a variety of N-heterocycles, to form 5-aminobenzo[b]thiophene derivatives. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields.[15][17]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 0.02-0.10 eq.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.) to the tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for the required time (typically 2-24 hours).
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Dry and concentrate the organic phase, and purify the product by column chromatography.
Other Significant Transformations of the C-I Bond
Beyond palladium catalysis, the carbon-iodine bond in this compound can undergo other important transformations.
The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, or amines.[18][19] It is a classic method for forming diaryl ethers, thioethers, and arylamines.[19] While often requiring harsh conditions, modern variations have made it more practical.[18]
The reaction of this compound with phenols or thiophenols in the presence of a copper catalyst and a base can yield the corresponding 5-aryloxy- or 5-arylthiobenzo[b]thiophenes.[20][21]
Aryl iodides can undergo halogen-metal exchange with organolithium reagents to form aryllithium species. This transformation of this compound would generate a highly reactive nucleophile at the 5-position. This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups.[22]
Comparative Reactivity and Strategic Considerations
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend: C-I > C-Br > C-Cl.[8] This high reactivity allows for milder reaction conditions and often leads to higher yields compared to the corresponding bromo or chloro derivatives. This selectivity is crucial in molecules containing multiple different halogen atoms, enabling sequential and site-selective functionalization. For instance, in a molecule containing both an iodine and a bromine atom, the C-I bond can be selectively reacted under Sonogashira conditions while leaving the C-Br bond intact for subsequent transformations.[23]
Data Presentation
| Reaction Type | Coupling Partner | Catalyst System | Typical Yields |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Good to Excellent |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine | Good to Excellent |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Moderate to Good |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Good to Excellent |
| Ullmann | Phenol / Thiophenol | CuI / Base | Moderate to Good |
Visualization of Key Reaction Workflows
References
- 1. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
The Strategic Utility of Iodinated Benzothiophenes: A Technical Guide for Researchers
Introduction: The Benzothiophene Core and the Strategic Role of Iodine
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science. This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring, is a privileged structure found in numerous clinically approved drugs and high-performance organic electronic materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with biological targets and a versatile building block for π-conjugated systems.[1]
The introduction of an iodine atom onto the benzothiophene core significantly enhances its synthetic versatility and opens up new avenues for research and application. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, serves as a highly effective synthetic handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3][4] This allows for the late-stage functionalization of the benzothiophene scaffold, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[5][6][7][8] Furthermore, the unique properties of iodine itself, such as its ability to participate in halogen bonding and its utility as a heavy atom for radio-labeling, provide additional functionalities that are increasingly being exploited in drug discovery and molecular imaging.[9]
This technical guide provides an in-depth exploration of the synthesis and potential applications of iodinated benzothiophenes, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful chemical entities in their own research endeavors.
I. Synthetic Strategies for Iodinated Benzothiophenes
The synthesis of iodinated benzothiophenes can be broadly categorized into two approaches: the direct iodination of a pre-formed benzothiophene ring and the cyclization of an iodine-containing precursor. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups in the molecule.
Electrophilic Iodocyclization of 2-Alkynylthioanisoles
A highly efficient and atom-economical method for the synthesis of 3-iodobenzothiophenes is the electrophilic iodocyclization of readily accessible 2-alkynylthioanisoles.[10][11] This reaction proceeds through the activation of the alkyne by an electrophilic iodine species, followed by an intramolecular 5-endo-dig cyclization.
Causality Behind Experimental Choices:
-
Iodine Source: Molecular iodine (I₂) is a common and cost-effective source of electrophilic iodine. The reaction can be promoted by the in-situ generation of I₂ from the reaction of a metal iodide (e.g., NaI or KI) with an oxidant (e.g., FeCl₃), which offers a greener alternative to the direct use of I₂.[10]
-
Solvent: The choice of solvent can influence the reaction rate and yield. While chlorinated solvents like dichloromethane (CH₂Cl₂) are effective, more sustainable options like ethanol or deep eutectic solvents (DES) such as choline chloride/urea have been successfully employed.[10][12][13]
-
Base: A mild base, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the acid generated during the reaction, preventing potential side reactions.[14]
Experimental Protocol: Iron(III)-Mediated 5-endo-dig Iodocyclization [10]
-
To a solution of the 2-alkynylthioanisole (1.0 mmol) in ethanol (10 mL), add sodium iodide (2.0 mmol).
-
Stir the mixture at room temperature and add a solution of iron(III) chloride (2.0 mmol) in ethanol (5 mL) dropwise over 10 minutes.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-iodobenzothiophene.
Caption: Workflow for the synthesis of 3-iodobenzothiophenes.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
For the synthesis of 2-substituted benzothiophenes, a powerful strategy involves the palladium-catalyzed Sonogashira cross-coupling of a 2-iodothiophenol with a terminal alkyne, followed by in-situ intramolecular cyclization.[15][16]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically employed. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne.
-
Ligand: The choice of ligand for the palladium catalyst can be crucial for reaction efficiency. For Sonogashira couplings, phosphine ligands like triphenylphosphine (PPh₃) are common.
-
Base: A base, such as an amine (e.g., triethylamine, Et₃N), is required to deprotonate the alkyne and neutralize the HI generated during the reaction.
Experimental Protocol: Synthesis of 2-Substituted Benzothiophenes [15]
-
To a degassed solution of 2-iodothiophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or toluene, 5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and copper(I) iodide (0.1 mmol).
-
Add a base (e.g., triethylamine, 2.0 mmol) and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-substituted benzothiophene.
II. Applications in Medicinal Chemistry and Drug Discovery
The iodinated benzothiophene scaffold is a versatile platform for the development of novel therapeutic agents. The iodine atom can serve as a key pharmacophoric element or as a synthetic handle for further elaboration.
Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and other diseases.[17] Several families of benzothiophene-based kinase inhibitors have been developed, with the iodine atom often playing a crucial role in modulating potency and selectivity.[18][19][20]
-
DYRK1A/DYRK1B Inhibitors: Dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B) are implicated in various diseases, including cancer and neurodegenerative disorders. Novel benzothiophene derivatives have been identified as potent and narrow-spectrum inhibitors of DYRK1A/1B.[17][19]
-
Multi-Kinase Inhibitors: 5-Hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, targeting enzymes such as haspin, Clk4, and Dyrk1A, and have demonstrated broad-spectrum anticancer activity.[18][21]
Caption: Mechanism of action for benzothiophene-based kinase inhibitors.
Table 1: Inhibitory Activity of Representative Benzothiophene-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | Reference |
| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | U87MG (glioblastoma) | [18] |
| 3n | DYRK1A, DYRK1B | Potent and cell-permeable | Not specified | [19] |
| 1i | BRAF | 190 | Not specified | [20] |
| 1q | BRAF | 9 | Not specified | [20] |
Estrogen Receptor Modulators
The benzothiophene core is central to the structure of selective estrogen receptor modulators (SERMs) like raloxifene.[5][7] Structure-activity relationship studies have shown that substituents on the benzothiophene ring system are critical for receptor binding and biological activity.[5] While not always iodinated in the final drug, iodinated intermediates are invaluable for synthesizing analogs to probe the SAR of this important class of drugs.
III. Applications in Materials Science
The electronic and photophysical properties of benzothiophene derivatives make them attractive candidates for applications in organic electronics.[22]
Organic Light-Emitting Diodes (OLEDs)
The thermal stability and tunable emission properties of benzothiophene-containing molecules are advantageous for their use as emitters or host materials in OLEDs.[23][24][25][26][27] The introduction of iodine can influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and enhancing phosphorescence, which is a desirable trait for high-efficiency OLEDs.
Organic Field-Effect Transistors (OFETs)
Fused benzothiophene systems, such as[28]benzothieno[3,2-b][28]benzothiophenes (BTBTs), are high-performance organic semiconductors used in OFETs.[29] Iodine-mediated synthesis provides an efficient route to these materials.[29][30]
IV. Applications in Molecular Imaging
The ability to incorporate iodine into bioactive molecules opens up possibilities for their use as imaging agents.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
Radioisotopes of iodine, such as ¹²³I for SPECT and ¹²⁴I for PET, can be incorporated into benzothiophene-based ligands for imaging specific biological targets in vivo.[31][32][33][34] This has potential applications in oncology, neuroscience, and cardiology for diagnostic purposes and for monitoring therapeutic response. For example, iodinated ligands targeting the benzodiazepine receptor have been developed for brain imaging.[31][32]
X-ray Fluorescence Imaging (XFI)
XFI is an emerging imaging modality that allows for the sensitive and multiplexed detection of non-radioactive heavy elements.[9] Iodinated benzothiophenes, particularly those with multiple iodine atoms, could serve as targeted probes for XFI, offering a novel approach for cellular and preclinical imaging without the need for radioactivity.[9]
V. Future Perspectives and Conclusion
Iodinated benzothiophenes represent a class of compounds with immense potential across various scientific disciplines. In medicinal chemistry, the development of highly selective and potent kinase inhibitors and other therapeutic agents will continue to be a major focus. The strategic use of iodinated benzothiophenes as synthetic intermediates will undoubtedly accelerate the discovery of new drug candidates. In materials science, the design of novel iodinated benzothiophene-based materials with tailored electronic and photophysical properties will contribute to the advancement of next-generation organic electronics. Furthermore, the burgeoning field of molecular imaging is poised to benefit from the development of novel iodinated probes for PET, SPECT, and XFI.
The versatility of the carbon-iodine bond, combined with the favorable properties of the benzothiophene scaffold, ensures that iodinated benzothiophenes will remain a valuable tool in the arsenal of researchers for years to come. This guide has provided a comprehensive overview of the synthesis and applications of these remarkable compounds, with the aim of inspiring and enabling further innovation in this exciting area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodinated PSMA Ligands as XFI Tracers for Targeted Cell Imaging and Characterization of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [ircommons.uwf.edu]
- 11. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unipa.it [iris.unipa.it]
- 14. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Radioiodinated 2'-iododiazepam: a potential imaging agent for SPECT investigations of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Iodine-124 as a label for pharmacological PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Iodobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Iodobenzo[b]thiophene is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its incorporation into novel molecular scaffolds is pivotal for the development of new therapeutic agents and functional organic materials. However, the presence of an iodinated aromatic system and a thiophene core necessitates a nuanced understanding of its chemical reactivity and potential hazards. This in-depth guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond generic laboratory safety to address the specific chemical properties of this compound. By elucidating the causality behind recommended safety protocols, this document aims to empower researchers to build a self-validating system of safety, ensuring both personal well-being and the integrity of their experimental work.
The Chemical Profile and Inherent Reactivity of this compound
This compound is a solid, crystalline compound at room temperature. The benzothiophene core is an aromatic, sulfur-containing heterocycle, analogous to indole but with sulfur replacing the nitrogen atom. The key to understanding its safe handling lies in two main features: the carbon-iodine bond and the electron-rich thiophene ring.
-
The Carbon-Iodine Bond: The C-I bond on the benzene ring is the molecule's primary reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). While relatively stable, this bond can be susceptible to cleavage under certain conditions, such as high temperatures or exposure to UV light, potentially releasing iodine-containing species.[1]
-
The Thiophene Ring: The sulfur atom in the thiophene ring possesses lone pairs of electrons, contributing to the ring's aromaticity and making it electron-rich. This property makes the thiophene moiety susceptible to oxidation, particularly by strong oxidizing agents.[2][3] The metabolism of thiophene-containing drugs in vivo has been shown to proceed via S-oxidation or epoxidation, which can lead to the formation of reactive, potentially toxic metabolites.[4] This inherent reactivity underscores the importance of avoiding contact with incompatible substances.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this begins with a clear understanding of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
GHS Classification
Based on data for this compound and its isomers, the following GHS hazard statements are pertinent[4][5][6]:
| Hazard Code | Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Cat. 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Serious eye damage/irritation (Cat. 2A) |
| H335 | May cause respiratory irritation | STOT-SE (Cat. 3) |
Signal Word: Warning
Hazard Pictograms:
Toxicological Profile: Addressing Data Gaps
A critical aspect of the risk assessment for this compound is the absence of comprehensive toxicological data. Searches of publicly available databases and safety data sheets reveal that specific LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for this compound have not been established.[4][7] Similarly, no official Occupational Exposure Limit (OEL) has been set.[8][9]
In a research and development context, this is a common scenario. The absence of data does not imply safety. Instead, a conservative approach must be adopted, treating the compound as potentially potent and hazardous based on its GHS classification and the known toxicology of related thiophene-containing drugs.[4] The primary guiding principle should be the precautionary principle , which dictates that all necessary measures be taken to minimize exposure.
Chemical Incompatibilities
The chemical nature of this compound dictates its incompatibility with certain classes of reagents. Understanding the underlying chemistry is key to preventing hazardous reactions.
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides, permanganates). The electron-rich thiophene ring can be aggressively and exothermically oxidized, potentially leading to a runaway reaction and the release of hazardous fumes like sulfur oxides.[2][3][10]
-
Strong Acids: While the benzothiophene core is relatively stable, strong acids can potentially catalyze polymerization or other decomposition reactions.
-
Alkali Metals: As with many organic halides, contact with highly reactive metals like sodium or potassium should be avoided.[10]
A general list of incompatible chemical classes can be found in resources from organizations like St. Olaf College.[11]
The Hierarchy of Controls: A Framework for Safe Handling
To mitigate the identified risks, a systematic approach known as the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls for handling this compound.
Engineering Controls: The Primary Barrier
Engineering controls are the most effective way to minimize exposure by physically isolating the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and setting up reactions, must be performed inside a certified chemical fume hood. This prevents the inhalation of any fine powders or dust and contains any potential vapor release.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls: Standardizing Safe Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound is mandatory. This SOP should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
-
Designated Area: If significant quantities are used, a designated area within the lab should be demarcated for its storage and handling.
-
Training: All personnel who will handle the compound must receive and document training on its specific hazards and the procedures outlined in the SOP.
Personal Protective Equipment (PPE): The Final Defense
PPE is the last line of defense and must be worn at all times when handling this compound.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes and fine dust.[5]
-
Hand Protection: Nitrile gloves should be worn. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Experimental Protocols: From Bottle to Reaction
The following protocols are designed to minimize exposure and ensure the integrity of the compound. Given its potential for uncharacterized toxicity, these steps incorporate best practices for handling potent compounds and air-sensitive reagents, which serve as a robust framework for general chemical safety.[12][13][14]
Protocol for Weighing and Preparing a Solution
Objective: To accurately weigh a solid sample of this compound and prepare a solution in an inert atmosphere.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Oven-dried glassware (e.g., round-bottom flask with a septum-inlet sidearm)
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles
-
Analytical balance
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled in a desiccator or under a stream of inert gas.[13]
-
Inert Atmosphere Setup: Assemble the flask and septum, and flush the system with nitrogen or argon for several minutes. The gas outlet should be connected to an oil bubbler to maintain a slight positive pressure.[12]
-
Weighing by Difference (in a fume hood): a. Place the sealed bottle of this compound on the analytical balance and record the mass. b. Inside the fume hood, quickly transfer an approximate amount of the solid to the inerted flask. Do not try to weigh directly into the flask on the balance. c. Reseal the stock bottle and re-weigh it. The difference in mass is the amount of compound transferred. This minimizes the time the solid is exposed to the atmosphere.
-
Solvent Addition: a. Using a clean, dry syringe, draw up the required volume of anhydrous solvent. b. Pierce the septum on the flask and slowly add the solvent to dissolve the solid. c. The resulting solution is now ready for use in a reaction.
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
Caption: Decision tree for emergency response to an exposure incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. The rationale for copious water is to physically remove the chemical and dilute it, minimizing its contact time with the delicate tissues of the eye. Chemical burns can rapidly alter the pH of the eye's surface, leading to protein denaturation and severe tissue damage.[14][15][16]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. The mechanical action of washing and the use of large volumes of water are effective at removing chemical contaminants from the skin surface, thereby reducing absorption into the body.[12][17][18]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and alert personnel in adjacent areas. Contact your institution's EHS emergency response team immediately.
Storage and Disposal
Safe Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, particularly strong oxidizing agents.[10]
-
The storage area should be clearly labeled.
Disposal Considerations
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[19]
-
Waste Segregation: Do not mix halogenated waste with non-halogenated organic waste. This is critical because the disposal methods for these two types of waste are different and mixing can significantly increase disposal costs and environmental impact.[7][10]
-
Containerization: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
Conclusion
This compound is a valuable reagent that demands a high level of respect and careful handling. While gaps in its toxicological data exist, a robust safety protocol can be built upon its known GHS hazards, its chemical reactivity, and the established principles of laboratory safety. By understanding the "why" behind each safety precaution—from the use of a fume hood to the specific procedures for waste disposal—researchers can create a self-validating culture of safety. This not only protects the individual scientist but also ensures the quality and reproducibility of the vital research being conducted.
References
- 1. researchgate.net [researchgate.net]
- 2. carlroth.com [carlroth.com]
- 3. CHEMICAL BURNS OF THE EYE: The Role of Retinal Injury and New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 9. cdc.gov [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C8H5IS | CID 26385449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Researchers identify mechanism of retina damage following chemical eye burns | Department of Ophthalmology [eye.hms.harvard.edu]
- 16. Treating Acute Chemical Injuries of the Cornea - American Academy of Ophthalmology [aao.org]
- 17. researchgate.net [researchgate.net]
- 18. Water-based solutions are the best decontaminating fluids for dermal corrosive exposures: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 5-Iodobenzo[b]thiophene: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodobenzo[b]thiophene is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the iodine atom on the benzothiophene scaffold, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. The iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its critical role in the development of new therapeutic agents.
Chemical Properties and Identification
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 20532-38-1 | BLD Pharm[2], CymitQuimica[3] |
| Molecular Formula | C₈H₅IS | BLD Pharm[2], PubChem[1] |
| Molecular Weight | 260.09 g/mol | BLD Pharm[2] |
| Appearance | Typically a solid | Thermo Fisher Scientific[4] |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C | BLD Pharm[2] |
Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers who specialize in providing building blocks for research and development. The purity and available quantities can vary between suppliers, so it is essential to consult their specific product information.
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥97% (Typical) | Gram to multi-gram scale |
| Fluorochem | Not specified | Inquire for details |
| Ambeed | Not specified | Inquire for details |
| CymitQuimica | Not specified | Inquire for details[3] |
This table is not exhaustive and other suppliers may exist. Researchers should verify the product specifications directly with the supplier before purchase.
Synthesis of this compound: A Methodological Overview
The synthesis of benzo[b]thiophenes is a well-established area of organic chemistry, with numerous methods available for the construction of the core heterocyclic system.[5][6][7] Iodinated benzothiophenes can be prepared through various strategies, often involving electrophilic iodination of a pre-formed benzothiophene or by employing iodine-containing starting materials in the cyclization step.
One common approach involves the electrophilic cyclization of 2-alkynylthioanisoles. For instance, a green synthesis method utilizes iron(III) chloride and sodium iodide to generate iodine in situ, which then facilitates the 5-endo-dig iodocyclization of 2-alkynylthioanisoles to produce 2-iodosubstituted benzo[b]thiophenes in high yields.[8] While this method yields a 2-iodo isomer, similar principles can be adapted for the synthesis of other isomers.
A plausible synthetic workflow for obtaining this compound could involve the initial synthesis of benzo[b]thiophene followed by a regioselective iodination.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
A detailed experimental protocol for the synthesis of benzo[b]thiophenes can be found in the literature, often involving the reaction of a substituted thiophenol with an appropriate coupling partner. For the specific synthesis of this compound, a direct iodination of benzo[b]thiophene can be performed.
Step 1: Synthesis of Benzo[b]thiophene (General Procedure) A common laboratory-scale synthesis involves the reaction of styrene with sulfur in a high-boiling solvent. This method, while classic, requires careful temperature control and handling of elemental sulfur.
Step 2: Iodination of Benzo[b]thiophene To a solution of benzo[b]thiophene in a suitable solvent such as acetic acid or a chlorinated solvent, an iodinating agent like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid) is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude this compound is purified by recrystallization or column chromatography to yield the final product.
The Pivotal Role of this compound in Drug Discovery
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[9][10][11] The introduction of an iodine atom at the 5-position significantly enhances its utility as a synthetic intermediate, primarily through its participation in transition metal-catalyzed cross-coupling reactions.
Caption: The role of this compound as a versatile building block in drug discovery via cross-coupling reactions.
Key Applications in Medicinal Chemistry:
-
Suzuki-Miyaura Coupling: The reaction of this compound with various boronic acids or esters is a powerful method for constructing C-C bonds, leading to the synthesis of biaryl and heteroaryl-substituted benzothiophenes. These motifs are prevalent in many kinase inhibitors and other targeted anticancer agents.[12][13]
-
Sonogashira Coupling: This reaction enables the introduction of alkynyl groups onto the benzothiophene core. The resulting alkynylbenzothiophenes can serve as precursors for more complex structures or exhibit biological activity themselves, for instance, as enzyme inhibitors.
-
Heck Coupling: The Heck reaction allows for the formation of C-C bonds with alkenes, providing access to vinyl-substituted benzothiophenes. These can be further elaborated or may possess intrinsic therapeutic properties.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction facilitates the synthesis of aminobenzothiophenes, which are important pharmacophores in a variety of drug classes, including central nervous system (CNS) active agents.
The diverse pharmacological activities of thiophene and benzothiophene derivatives include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[9][14] The ability to readily functionalize the 5-position of the benzothiophene ring system through the iodo-substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] Recommended storage temperature is typically 2-8°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical synthesis, particularly in the field of drug discovery. Its utility stems from the versatility of the iodine substituent, which allows for the facile introduction of a wide array of functional groups through well-established cross-coupling methodologies. This enables the rapid generation of diverse libraries of benzothiophene derivatives for biological screening and the optimization of lead compounds. A thorough understanding of its synthesis, commercial availability, and safe handling is crucial for researchers aiming to leverage the potential of this important heterocyclic compound in the development of novel therapeutics.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 8. Research Portal [ircommons.uwf.edu]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Iodobenzo[b]thiophene
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic structure prominently featured in a multitude of pharmacologically active compounds and advanced organic materials.[1][2] Its structural resemblance to endogenous molecules and its capacity for diverse functionalization make it a cornerstone in medicinal chemistry.[3] Benzo[b]thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant properties.[1][4] Consequently, robust and efficient synthetic methodologies for the elaboration of this scaffold are of paramount importance to researchers in drug discovery and development.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[5] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids have cemented its role in modern organic synthesis.[6][7] This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of 5-iodobenzo[b]thiophene, a key intermediate for accessing novel 5-arylbenzo[b]thiophene derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) species. This is often the rate-determining step. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, readily forming a Pd(II) intermediate.[5]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond of the 5-arylbenzo[b]thiophene product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Design and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key parameters. For the coupling of this compound, the following components are critical:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is crucial for catalytic activity and stability. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern catalyst systems comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos often exhibit superior performance, especially for challenging substrates.[10] These advanced ligands promote efficient oxidative addition and reductive elimination steps.
-
Base: A base is essential for the activation of the boronic acid.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be capable of dissolving both the organic substrates and, to some extent, the inorganic base. Biphasic systems, such as 1,4-dioxane/water or THF/water, are frequently employed to achieve this.[6] The aqueous phase is critical for dissolving the base and facilitating the formation of the active boronate species.
-
Temperature: Reaction temperatures can range from ambient to reflux, with 60-100 °C being a common range for aryl iodides.[9] Optimization of the temperature is often necessary to balance reaction rate with catalyst stability and potential side reactions.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides that are structurally analogous to this compound. These conditions serve as an excellent starting point for optimization.
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O | Reflux | - | 97 |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 76 |
| 3 | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 4 | Iodobenzene | Thiophene-2-boronic acid | Pd on Hydroxyapatite | K₂CO₃ | H₂O/TBAB | 80 | 12 | High |
| 5 | Ethyl 4-Iodobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
Data compiled from analogous reactions in the literature.[1][2][5][11][12] Yields are for isolated products.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the Suzuki-Miyaura coupling of this compound. It is imperative that all reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs a widely used and robust catalyst system suitable for a broad range of substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3 mol%). Subsequently, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-arylbenzo[b]thiophene.
Protocol 2: High-Activity Procedure using a Buchwald Ligand (SPhos)
This protocol is recommended for more challenging couplings or when lower catalyst loadings are desired.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene (anhydrous, degassed)
-
Deionized Water (degassed)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv) to a Schlenk tube with a stir bar.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., 10:1 ratio) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1. Reaction times may be significantly shorter with this more active catalyst system.
Caption: Figure 2: Generalized Experimental Workflow for the Suzuki Coupling.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was set up under strictly anaerobic conditions. Use freshly opened or properly stored palladium catalysts and ligands.
-
Insufficient Base: The base may be old or insufficiently strong. Consider using a stronger base like Cs₂CO₃ or K₃PO₄.
-
Low Temperature: Increase the reaction temperature in increments of 10 °C.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Use a slight excess (1.1-1.2 equiv) of the boronic acid, not a large excess.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Ensure the reaction medium is sufficiently basic.
-
-
Poor Reproducibility:
-
Ensure all solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
The quality and purity of reagents, particularly the boronic acid and base, are critical.
-
By adhering to these detailed protocols and considering the key experimental variables, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction to synthesize a diverse array of 5-arylbenzo[b]thiophene derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodobenzo[b]thiophene
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and organic materials.[1][2] Its strategic functionalization is paramount in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient pathway to a diverse array of benzo[b]thiophene derivatives.[3][4] Among the various halogenated precursors, 5-iodobenzo[b]thiophene stands out as a particularly reactive and useful substrate. The inherent reactivity of the carbon-iodine bond, being the weakest among the carbon-halogen bonds, facilitates the often rate-determining oxidative addition step in the catalytic cycle.[5][6] This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance compared to its bromo and chloro counterparts.[5]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale for experimental choices. We will delve into the nuances of several key cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing insights to empower you to successfully synthesize and explore novel benzo[b]thiophene-based molecules.
Foundational Principles: Why Palladium and this compound?
The synergy between a palladium catalyst and an aryl iodide substrate is a cornerstone of modern organic synthesis. The general catalytic cycle for these reactions, while varying slightly between specific transformations, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
The Critical Role of the Palladium Catalyst
Palladium's ability to cycle between its Pd(0) and Pd(II) oxidation states is the engine of these cross-coupling reactions.[7] The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ancillary ligand (e.g., phosphines, N-heterocyclic carbenes) dictates the catalyst's stability, activity, and selectivity. The ligand modulates the electron density and steric environment around the palladium center, influencing the rates of the individual steps in the catalytic cycle.
The Reactivity Advantage of the C-I Bond
The bond dissociation energies for carbon-halogen bonds in aryl halides follow the trend C-I < C-Br < C-Cl. The weaker C-I bond in this compound makes it more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step.[5] This inherent reactivity translates to several practical advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.
-
Lower Catalyst Loadings: The high reactivity of the C-I bond often allows for the use of smaller amounts of the expensive palladium catalyst.
-
Faster Reaction Times: The facile oxidative addition step can lead to shorter overall reaction times.
-
Broader Substrate Scope: The mild conditions tolerated by the C-I bond activation enable the coupling of a wider range of partners with diverse functional groups.
Core Cross-Coupling Methodologies
This section provides detailed protocols and mechanistic insights for the most common and impactful palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
Mechanistic Overview
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established paradigm in cross-coupling chemistry.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 5-Phenylbenzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 260 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at 90 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-phenylbenzo[b]thiophene.
Key Considerations and Optimization
-
Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a workhorse, for more challenging couplings, consider using pre-catalysts like Pd(PPh₃)₄ or employing more sophisticated ligands such as Buchwald's biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands.[9]
-
Base: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base activates the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is often employed to dissolve both the organic and inorganic reagents.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂/PPh₃ | Pd(PPh₃)₄ | Pd₂(dba)₃/SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 90 °C | 100 °C | 80 °C |
| Typical Yield | Good to Excellent | Excellent | Excellent |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with concomitant formation of a double bond.[10][11] It typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[12]
Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Figure 2: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of 5-(Styryl)benzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 260 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Stir the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(styryl)benzo[b]thiophene.
Key Considerations and Optimization
-
Base: An organic base such as triethylamine or an inorganic base like sodium acetate is typically used to neutralize the HI generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly employed.
-
Regioselectivity: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene. Electron-poor alkenes tend to favor arylation at the β-position, while electron-rich alkenes can give mixtures of α and β-arylated products.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] It is typically co-catalyzed by palladium and copper complexes.[15]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper acetylide species.
Figure 3: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)benzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 260 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 10.5 mg)
-
Copper(I) iodide (CuI, 0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(phenylethynyl)benzo[b]thiophene.
Key Considerations and Optimization
-
Copper Co-catalyst: The copper(I) salt is crucial for the reaction's efficiency at mild temperatures. However, copper-free Sonogashira protocols have been developed, which can be advantageous for avoiding potential copper contamination in the final product.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, serves as both the base and often as the solvent.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[16][17] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[18][19]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, with the key transmetalation-like step involving the deprotonated amine.
Experimental Protocol: Synthesis of 5-(Phenylamino)benzo[b]thiophene
Materials:
-
This compound (1.0 mmol, 260 mg)
-
Aniline (1.2 mmol, 112 mg, 0.11 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, Xantphos, and NaOᵗBu.
-
Outside the glovebox, add this compound and toluene.
-
Add aniline via syringe.
-
Seal the vial and stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(phenylamino)benzo[b]thiophene.
Key Considerations and Optimization
-
Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, SPhos, or XPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine.
-
Substrate Scope: The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos | Pd(OAc)₂/SPhos | Pd(OAc)₂/BINAP |
| Base | NaOᵗBu | LiHMDS | K₃PO₄ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
General Experimental Workflow
The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.
Figure 4: General workflow for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the construction of a vast array of functionalized derivatives. The high reactivity of the C-I bond enables the use of mild reaction conditions, making these transformations compatible with a wide range of functional groups and facilitating the rapid generation of molecular diversity. By understanding the fundamental principles behind these reactions and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently synthesize novel benzo[b]thiophene-based compounds for applications in drug discovery, materials science, and beyond. This guide provides a solid foundation of both theoretical knowledge and practical protocols to empower scientists to harness the full potential of these transformative reactions.
References
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icmpp.ro [icmpp.ro]
- 8. nobelprize.org [nobelprize.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Novel Drug Candidates from 5-Iodobenzo[b]thiophene
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its structural resemblance to endogenous molecules and its capacity for diverse functionalization make it a cornerstone in modern drug discovery.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel drug candidates starting from 5-iodobenzo[b]thiophene. We delve into the rationale behind selecting specific synthetic pathways, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki, Heck, and Sonogira couplings are provided, alongside insights into reaction optimization and characterization of the resulting derivatives. The overarching goal is to equip researchers with the knowledge to efficiently generate libraries of novel benzo[b]thiophene-based compounds for screening and development.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is an aromatic heterocyclic compound where a benzene ring is fused to a thiophene ring.[4] This structural unit is of particular interest in medicinal chemistry due to its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] The market presence of drugs like Raloxifene (an estrogen receptor modulator for osteoporosis) and Zileuton (an antiasthmatic) underscores the therapeutic potential of this scaffold.[4][5]
The electron-rich sulfur atom within the thiophene ring plays a pivotal role in the biological activity of these compounds, often engaging in crucial interactions with biological targets through various non-covalent forces.[3] The 5-iodo-benzo[b]thiophene derivative serves as a versatile and strategic starting material. The iodo-substituent provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic and efficient introduction of diverse chemical moieties at a specific vector, facilitating the exploration of structure-activity relationships (SAR).
Strategic Synthetic Pathways from this compound
The transformation of this compound into a diverse library of potential drug candidates hinges on the strategic application of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor due to their reliability, functional group tolerance, and broad substrate scope.[6] The three primary reactions detailed here are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Workflow for Synthesis of Novel Drug Candidates
The following diagram illustrates the general workflow for synthesizing novel drug candidates from this compound using various cross-coupling reactions.
Caption: General workflow for the synthesis of drug candidates.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] In the context of this compound, this reaction is invaluable for introducing a wide range of aryl and heteroaryl substituents, which are prevalent in many biologically active molecules.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, particularly those with phosphine ligands like Pd(PPh₃)₄, are highly effective. The choice of ligand can significantly influence reaction efficiency and scope.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step in the catalytic cycle.[6][7] The choice of base can depend on the specific substrates and their sensitivity.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-aryl-benzo[b]thiophene derivatives from this compound.
Materials:
-
This compound
-
Arylboronic acid (or ester)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-benzo[b]thiophene.
Self-Validation:
-
Expected Yield: 70-95%
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Heck Coupling: Synthesis of Alkenyl Derivatives
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene.[9][10] This reaction allows for the introduction of alkenyl groups onto the benzo[b]thiophene core, providing access to compounds with different geometries and electronic properties.
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate [Pd(OAc)₂] is a common and effective catalyst for the Heck reaction.[11]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction.[9]
Experimental Protocol: Heck Coupling
Objective: To synthesize 5-alkenyl-benzo[b]thiophene derivatives.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 5-alkenyl-benzo[b]thiophene product.
Self-Validation:
-
Expected Yield: 60-85%
-
Characterization: Verify the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS.
Sonogashira Coupling: Formation of Alkynyl-Substituted Scaffolds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into the benzo[b]thiophene structure, which can be valuable for probing binding pockets of biological targets.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine or diisopropylamine, is used as both the solvent and the base to neutralize the hydrohalic acid byproduct.[13]
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 5-alkynyl-benzo[b]thiophene derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and Et₃N (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the 5-alkynyl-benzo[b]thiophene.
Self-Validation:
-
Expected Yield: 75-98%
-
Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, IR (for the C≡C stretch), and HRMS.
Data Presentation: Representative Yields
The following table summarizes typical yields for the cross-coupling reactions of this compound with various partners.
| Reaction Type | Coupling Partner | Product | Typical Yield (%) |
| Suzuki | Phenylboronic acid | 5-Phenyl-benzo[b]thiophene | 92 |
| 3-Pyridylboronic acid | 5-(Pyridin-3-yl)benzo[b]thiophene | 85 | |
| Heck | Styrene | 5-Styryl-benzo[b]thiophene | 80 |
| Ethyl acrylate | Ethyl 3-(benzo[b]thiophen-5-yl)acrylate | 75 | |
| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)benzo[b]thiophene | 95 |
| Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)benzo[b]thiophene | 90 |
Mechanistic Insights
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these synthetic transformations.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel drug candidates. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and efficient methods for the diversification of the benzo[b]thiophene scaffold. By following these protocols and understanding the underlying chemical principles, researchers can effectively generate libraries of novel compounds for biological evaluation, accelerating the drug discovery and development process.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spuvvn.edu [spuvvn.edu]
Application Notes and Protocols: 5-Iodobenzo[b]thiophene in Organic Electronics
Introduction: The Strategic Role of 5-Iodobenzo[b]thiophene in Advancing Organic Electronics
In the rapidly evolving landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Among the diverse array of heterocyclic scaffolds, benzo[b]thiophene has emerged as a privileged structure due to its rigid, planar geometry and excellent charge transport characteristics. The introduction of a halogen, specifically iodine, at the 5-position of the benzo[b]thiophene core, creates a versatile and highly reactive intermediate, This compound . This strategic functionalization provides a key reactive site for carbon-carbon bond formation through well-established cross-coupling reactions, enabling the synthesis of a vast library of novel organic semiconductors.
The iodine substituent serves as an excellent leaving group in palladium-catalyzed reactions such as Suzuki and Stille couplings. This allows for the straightforward incorporation of the benzo[b]thiophene moiety into larger conjugated systems, including polymers and small molecules. The inherent electronic properties of the benzo[b]thiophene unit, combined with the synthetic accessibility afforded by the iodo-functionalization, make this compound a critical precursor for materials designed to exhibit superior charge carrier mobility, optimized energy levels, and enhanced device stability. This application note will provide a comprehensive overview of the utility of this compound in organic electronics, complete with detailed synthetic protocols and a summary of the performance of derived materials in various electronic devices.
Core Applications and Performance Insights
The unique structural and electronic features of materials derived from this compound have led to their successful integration into various organic electronic devices.
Organic Field-Effect Transistors (OFETs): Engineering High-Mobility Semiconductors
The planarity and extended π-conjugation of the benzo[b]thiophene core are highly conducive to efficient intermolecular charge transport, a critical parameter for high-performance OFETs. The ability to readily form C-C bonds from the 5-iodo position allows for the systematic tuning of the electronic properties and solid-state packing of the resulting organic semiconductors.
While specific performance data for polymers directly synthesized from this compound is an emerging area of research, analogous benzo[b]thiophene-based materials have demonstrated impressive hole mobilities. For instance, copolymers incorporating benzo[b]thieno[2,3-d]thiophene derivatives have exhibited hole mobilities as high as 0.057 cm²/Vs in solution-processed OFETs.[1] This highlights the potential of the benzo[b]thiophene scaffold in creating efficient charge transport pathways. The introduction of an iodo-substituent provides a direct handle to further modify and optimize these structures.
Table 1: Representative Performance of Benzo[b]thiophene-based OFETs
| Material Class | Hole Mobility (μh) | On/Off Ratio | Deposition Method | Reference |
| Benzo[b]thieno[2,3-d]thiophene Derivative | up to 0.057 cm²/Vs | > 10⁷ | Solution Shearing | [1] |
| Benzo[b]thieno[2,3-d]thiophene Derivative | up to 0.005 cm²/Vs | > 10⁶ | Solution Shearing | [2] |
Organic Photovoltaics (OPVs): A Building Block for Efficient Donor Materials
In the realm of organic solar cells, this compound serves as a valuable building block for the synthesis of donor-acceptor (D-A) copolymers. The electron-rich nature of the benzo[b]thiophene unit makes it an excellent donor moiety. Through copolymerization with various electron-accepting monomers, the resulting polymers can be engineered to have broad absorption spectra and appropriate energy levels for efficient exciton dissociation and charge transfer.
For example, copolymers based on benzodithiophene, a related and larger fused thiophene system, have achieved power conversion efficiencies (PCEs) exceeding 11% in non-fullerene acceptor-based solar cells.[3] The synthetic strategies employed for these materials, often involving Stille or Suzuki polymerization, are directly applicable to monomers derived from this compound, paving the way for the development of novel, high-performance donor polymers.
Table 2: Performance of Solar Cells Employing Benzo[b]thiophene-based Donor Polymers
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| PTZPS | ITIC | > 11% | - | - | - | [3] |
| PBDTT-based | PC71BM | up to 5.1% | - | - | - | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative copolymer using this compound and the subsequent fabrication of an organic field-effect transistor.
Protocol 1: Synthesis of a Poly(benzo[b]thiophene-alt-thiophene) Copolymer via Stille Coupling
This protocol outlines a general procedure for the Stille polycondensation of this compound with a distannylated thiophene comonomer. The Stille coupling is a versatile and widely used method for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[2]
Diagram 1: Synthetic Workflow for Copolymer Synthesis
References
- 1. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 3. Synthesis of poly(benzothiadiazole-co-dithienobenzodithiophenes) and effect of thiophene insertion for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing the Heck Reaction for the Synthesis of 5-Arylbenzo[b]thiophenes from 5-Iodobenzo[b]thiophene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Heck reaction using 5-iodobenzo[b]thiophene as a key building block. The benzo[b]thiophene motif is a prevalent scaffold in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions is of significant importance. This document will delve into the critical parameters of the Heck reaction, offering both theoretical understanding and practical, field-tested protocols.
Introduction: The Strategic Importance of the Heck Reaction
The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide (or triflate) with an alkene. Its power lies in its ability to forge complex molecular architectures from readily available starting materials. For derivatives of benzo[b]thiophene, the Heck reaction provides a direct pathway to introduce vinyl functionalities at specific positions, which are versatile handles for further chemical transformations.
The coupling of this compound with various alkenes is a particularly valuable transformation, leading to a diverse array of 5-vinylbenzo[b]thiophenes. These products serve as key intermediates in the synthesis of pharmaceuticals, organic electronics, and functional polymers. Understanding the nuances of the reaction conditions is paramount to achieving high yields, selectivity, and reproducibility.
Mechanistic Overview: The Catalytic Cycle
A firm grasp of the Heck reaction mechanism is essential for rational optimization. The generally accepted catalytic cycle, depicted below, involves the interplay of a palladium catalyst in its Pd(0) and Pd(II) oxidation states.
Figure 1: The Heck Reaction Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the vinylated product and a palladium-hydride species.
-
Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by removing the hydride and the iodide from the palladium center.
Critical Reaction Parameters and Their Optimization
The success of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and the supporting ligands is crucial for catalytic activity and stability.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. While Pd(OAc)₂ is often used, it requires in-situ reduction to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source and can be advantageous in certain cases.
-
Phosphine Ligands: Ligands are essential to stabilize the palladium catalyst, prevent its agglomeration into inactive palladium black, and modulate its reactivity. For electron-rich heteroaromatic iodides like this compound, phosphine ligands are generally required.
-
Monodentate Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are commonly employed. P(o-tol)₃, with its greater steric bulk, can sometimes promote the reductive elimination step and improve catalyst turnover.
-
Bidentate Ligands: Ligands like BINAP can offer enhanced stability to the catalytic complex.
-
Base
The base plays a critical role in the reductive elimination step, regenerating the active Pd(0) catalyst.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. Their strength and solubility can influence the reaction rate.
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also common. They can act as both a base and a solvent in some instances. The choice of base can also influence the regioselectivity of the reaction with certain unsymmetrical alkenes.
Solvent
The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices due to their high boiling points and ability to dissolve a wide range of substrates and reagents.
-
Ethers: Dioxane and tetrahydrofuran (THF) can also be used, although they are generally less polar.
Reaction Temperature and Time
Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C. The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the point of completion and avoid side product formation.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with acrylates. Optimization may be required for different alkene coupling partners.
General Protocol for the Heck Reaction of this compound with an Acrylate
Figure 2: General Experimental Workflow.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), and anhydrous DMF.
-
Add triethylamine (2.0-3.0 eq.) to the mixture.
-
In a separate vial, pre-mix the palladium(II) acetate (0.01-0.05 eq.) and triphenylphosphine (0.02-0.10 eq.) in a small amount of DMF.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example: Synthesis of Methyl (E)-3-(benzo[b]thiophen-5-yl)acrylate
Table 1: Reaction Conditions and Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 260.11 | 1.0 | 1.0 | 260 mg |
| Methyl acrylate | 86.09 | 1.5 | 1.5 | 129 mg (0.14 mL) |
| Palladium(II) acetate | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Triphenylphosphine | 262.29 | 0.04 | 0.04 | 10.5 mg |
| Triethylamine | 101.19 | 2.0 | 2.0 | 202 mg (0.28 mL) |
| DMF (anhydrous) | - | - | - | 5 mL |
Procedure:
Following the general protocol outlined in section 4.1, the reaction of this compound with methyl acrylate under the conditions specified in Table 1 typically yields the desired product in good to excellent yields after purification.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding more catalyst, or using a more active ligand. Ensure that the reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere.
-
Formation of Byproducts: The formation of Heck byproducts can sometimes be suppressed by the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
-
Catalyst Deactivation: The presence of impurities in the starting materials can poison the catalyst. Purification of the this compound may be necessary.
Conclusion
The Heck reaction of this compound is a robust and versatile method for the synthesis of 5-vinylbenzo[b]thiophene derivatives. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
An In-Depth Guide to the Functionalization of the 5-Position of Benzo[b]thiophene for Researchers and Drug Development Professionals
The benzo[b]thiophene moiety is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and electron-rich nature make it a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[2][4] Benzo[b]thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Notable drugs such as Raloxifene, used for osteoporosis treatment, and Zileuton, an anti-asthmatic, feature this core structure, highlighting its clinical significance.[3]
The functionalization of the benzo[b]thiophene ring system is a key strategy for modulating the physicochemical and biological properties of these molecules. The position of substitution significantly influences the molecule's interaction with biological targets.[2] This guide focuses specifically on the synthetic methodologies for the functionalization of the 5-position of the benzo[b]thiophene core, providing detailed protocols and the underlying scientific rationale for each approach.
Understanding the Reactivity of the Benzo[b]thiophene Ring System
The reactivity of the benzo[b]thiophene ring is a nuanced interplay of the fused benzene and thiophene rings. The thiophene moiety is generally more susceptible to electrophilic attack than the benzene ring.[5] For electrophilic substitution, the order of positional reactivity is generally considered to be 3 > 2 > 6 > 5 > 4 > 7.[6] The C3 (β) position is the most reactive towards electrophiles, followed by the C2 (α) position.[5][6] This preference is due to the ability of the sulfur atom to stabilize the intermediate carbocation formed during electrophilic attack at the C3 position.
However, when the more reactive positions on the thiophene ring (C2 and C3) are blocked or deactivated by electron-withdrawing groups, electrophilic substitution can be directed to the benzene portion of the molecule. This provides a strategic avenue for achieving functionalization at the 5-position.
Caption: General order of reactivity for electrophilic substitution on the benzo[b]thiophene ring.
Electrophilic Substitution at the 5-Position
Directing electrophilic substitution to the 5-position often requires careful selection of reagents and reaction conditions, and may be influenced by the presence of substituents on the thiophene ring.
Nitration
The introduction of a nitro group at the 5-position is a valuable transformation, as the nitro group can be readily reduced to an amine, which serves as a versatile synthetic handle for further diversification. The nitration of benzo[b]thiophene itself can lead to a mixture of isomers, with the 3-nitro product often predominating.[7] However, by employing specific nitrating agents and controlling the reaction temperature, the formation of 5-nitrobenzo[b]thiophene can be favored, especially under conditions of thermodynamic control.
When an electron-withdrawing group is present at the 3-position, such as a carboxylic acid, the thiophene ring is deactivated, and nitration occurs exclusively on the benzene ring, yielding a mixture of 4, 5, 6, and 7-nitro isomers.[8] The ratio of these isomers is highly dependent on the reaction conditions.[8] For instance, nitration of benzo[b]thiophene-3-carboxylic acid with potassium nitrate in concentrated sulfuric acid at low temperatures can favor the formation of the 5- and 6-nitro isomers.[8]
Protocol 1: Nitration of Benzo[b]thiophene-3-carboxylic Acid
This protocol is adapted from studies on the nitration of 3-substituted benzo[b]thiophenes, which favor substitution on the benzene ring.[8]
Materials:
-
Benzo[b]thiophene-3-carboxylic acid
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzo[b]thiophene-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add potassium nitrate (1.05 eq) in small portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product is collected by filtration and washed with cold water.
-
The crude product is then neutralized with a saturated solution of sodium bicarbonate.
-
The resulting mixture of nitro-isomers can be separated by column chromatography on silica gel to isolate the 5-nitrobenzo[b]thiophene-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Electron-withdrawing group at C3: The carboxylic acid group at the 3-position deactivates the thiophene ring towards electrophilic attack, thereby directing the nitration to the benzene ring.[8]
-
Low Temperature (0 °C): Performing the reaction at low temperature helps to control the exothermicity of the nitration and can influence the isomer distribution, often favoring the thermodynamically controlled products.[8]
-
Potassium Nitrate in Sulfuric Acid: This combination generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile for the reaction.
Friedel-Crafts Acylation
Friedel-Crafts acylation of benzo[b]thiophene typically yields a mixture of 2- and 3-acyl isomers, with the latter often being the major product.[9] Achieving selective acylation at the 5-position is challenging but can be approached by using a 3-substituted benzo[b]thiophene to direct the acylation to the benzene ring. The presence of an acyl group at the 3-position can lead to the preparation of 5-substituted derivatives.[10][11]
Protocol 2: Friedel-Crafts Acylation of 3-Methylbenzo[b]thiophene
This protocol provides a general framework for the acylation of a C3-substituted benzo[b]thiophene.
Materials:
-
3-Methylbenzo[b]thiophene
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 3-methylbenzo[b]thiophene (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 5-acetyl-3-methylbenzo[b]thiophene.
Data on Acylation Regioselectivity
| Substrate | Acylating Agent | Lewis Acid | Solvent | Major Product(s) | Reference |
| Benzo[b]thiophene | Acetyl chloride | AlCl₃ | CS₂ | 3-acetyl and 2-acetyl | [9] |
| 3-Bromobenzo[b]thiophene | Acetic anhydride | SnCl₄ | CH₂Cl₂ | 3-Bromo-5-acetylbenzo[b]thiophene | [10] |
Metal-Catalyzed Cross-Coupling Reactions at the 5-Position
For a more versatile and regioselective functionalization of the 5-position, metal-catalyzed cross-coupling reactions are the methods of choice. These reactions typically start from a 5-halobenzo[b]thiophene, which can be prepared through halogenation of a suitable precursor.
Caption: Cross-coupling strategies for 5-position functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[12][13] This reaction is highly versatile and tolerates a wide range of functional groups.
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromobenzo[b]thiophene
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[14][15]
Materials:
-
5-Bromobenzo[b]thiophene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (as solvent mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk tube, add 5-bromobenzo[b]thiophene (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture at 90-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzo[b]thiophene.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines.[16][17] This method is highly effective for introducing primary and secondary amines at the 5-position of the benzo[b]thiophene core.
Protocol 4: Buchwald-Hartwig Amination of 5-Bromobenzo[b]thiophene
This protocol is based on general procedures for Buchwald-Hartwig amination of aryl halides.[16][18]
Materials:
-
5-Bromobenzo[b]thiophene
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to a Schlenk tube.
-
Add sodium tert-butoxide (1.4 eq).
-
Add 5-bromobenzo[b]thiophene (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The functionalization of the 5-position of benzo[b]thiophene is a critical aspect of leveraging this important scaffold in drug discovery and materials science. While direct electrophilic substitution can be challenging due to the inherent reactivity of the thiophene ring, strategic approaches utilizing substituted starting materials can provide access to 5-functionalized derivatives. For greater versatility and regiocontrol, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer robust and efficient methods for introducing a wide variety of substituents at the 5-position. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic strategies targeting this key position on the benzo[b]thiophene core.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of new 5‐substitutedbenzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: A-Scientist's Guide to the Iodination of Benzo[b]thiophene
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1] The introduction of an iodine atom onto this heterocyclic system provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This document provides a detailed guide for the experimental iodination of benzo[b]thiophene, with a focus on electrophilic substitution. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated protocol, and discuss critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding and practical application of this important transformation.
Introduction: The Significance of Iodinated Benzo[b]thiophenes
Benzo[b]thiophenes exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1] Consequently, the development of efficient and regioselective methods for their functionalization is of paramount importance. Iodination, in particular, opens a gateway to a vast chemical space. The carbon-iodine bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the synthesis of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.
This application note will focus on the direct iodination of the benzo[b]thiophene ring system, a common and effective method for introducing an iodine atom. We will explore the factors governing the regioselectivity of this reaction and provide a detailed, step-by-step protocol that has been optimized for efficiency and reproducibility.
Mechanistic Insights: The Electrophilic Iodination Pathway
The iodination of benzo[b]thiophene proceeds via an electrophilic aromatic substitution mechanism. Benzo[b]thiophene is a π-electron-rich heterocycle, making it susceptible to attack by electrophiles.[2] The regioselectivity of this reaction is a key consideration. Unlike thiophene, where electrophilic attack preferentially occurs at the α-position (C2), benzo[b]thiophene favors substitution at the β-position (C3).[2] This preference can be attributed to the relative stability of the Wheland intermediates formed upon electrophilic attack at each position.
The reaction is typically carried out using molecular iodine (I₂) as the iodinating agent. Often, an oxidizing agent is employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). Common oxidizing agents include nitric acid, iodic acid, or hydrogen peroxide.[3] N-Iodosuccinimide (NIS) is another widely used reagent that serves as a source of electrophilic iodine and can be activated by a catalytic amount of acid.[4][5]
The general mechanism can be depicted as follows:
-
Generation of the Electrophile: An oxidizing agent or acid catalyst activates the iodine source to generate a potent electrophile.
-
Nucleophilic Attack: The π-electron system of the benzo[b]thiophene ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex).
-
Deprotonation: A base, which can be the solvent or the counter-ion of the electrophile, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.
Experimental Protocol: Iodination of Benzo[b]thiophene
This protocol describes a reliable method for the synthesis of 3-iodobenzo[b]thiophene using molecular iodine.[6]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Benzo[b]thiophene | 98% | Commercially Available |
| Iodine (I₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | --- | Standard laboratory supplier |
| Separatory funnel | --- | Standard laboratory supplier |
| Rotary evaporator | --- | Standard laboratory supplier |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Column chromatography setup | Silica gel | Standard laboratory supplier |
Safety Precautions
-
Iodine: Iodine is harmful if inhaled or in contact with skin and is very toxic to aquatic life.[7][8] It can cause severe eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is suitable).[8][9]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.
-
General: Always wash hands thoroughly after handling chemicals.[9] In case of skin contact, wash the affected area with plenty of water.[8] If inhaled, move to fresh air.[8] In case of eye contact, rinse cautiously with water for several minutes.[8]
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzo[b]thiophene (1.0 equivalent).
-
Dissolution: Dissolve the benzo[b]thiophene in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of benzo[b]thiophene).
-
Reagent Addition: While stirring the solution at room temperature, add molecular iodine (I₂) (2.0 equivalents) portion-wise over a period of 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within a few hours.
-
Workup - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue adding the thiosulfate solution until the characteristic purple/brown color of iodine disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-iodobenzo[b]thiophene.
Expected Results and Characterization
The procedure described above typically affords 3-iodobenzo[b]thiophene in good to excellent yields. The product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Alternative Iodination Methods
While direct iodination with molecular iodine is a common approach, several other methods have been developed, each with its own advantages.
-
N-Iodosuccinimide (NIS): As mentioned earlier, NIS is a mild and effective iodinating agent.[4][5] The reaction is often catalyzed by an acid, such as trifluoroacetic acid, and can proceed under mild conditions with short reaction times.[5]
-
Iodocyclization: For the synthesis of substituted benzo[b]thiophenes, iodocyclization of 2-alkynylthioanisoles is a powerful strategy.[10][11][12] This method involves the electrophilic attack of iodine on the alkyne, followed by intramolecular cyclization.
-
Metal-Mediated Iodination: In some cases, deprotonation of the benzo[b]thiophene ring with a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source can be used to achieve iodination, particularly at the 2-position.[13]
Conclusion
The iodination of benzo[b]thiophene is a fundamental transformation that provides access to a wide array of functionalized derivatives with potential applications in drug discovery and materials science. The direct electrophilic iodination protocol detailed in this application note is a robust and reliable method for the synthesis of 3-iodobenzo[b]thiophene. By understanding the underlying reaction mechanism and adhering to the necessary safety precautions, researchers can confidently employ this procedure to advance their scientific endeavors. The versatility of the resulting iodinated product as a synthetic intermediate underscores the importance of this reaction in the modern synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Iodo-benzo[b]thiophene | 36748-89-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. carlroth.com [carlroth.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. Research Portal [ircommons.uwf.edu]
- 11. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04450D [pubs.rsc.org]
Green Synthesis of 5-Iodobenzo[b]thiophene Derivatives: Principles and Protocols
An Application Guide for Researchers and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic structure, forming the core of numerous pharmaceuticals and functional organic materials. Derivatives, particularly those halogenated at the 5-position, are crucial intermediates for introducing further molecular complexity through cross-coupling reactions. However, traditional synthetic routes often rely on hazardous reagents, harsh conditions, and environmentally damaging solvents.
This guide details green and sustainable methodologies for the synthesis of iodinated benzo[b]thiophene derivatives. By leveraging benign solvents, efficient catalytic systems, and principles of atom economy, these protocols offer viable, high-yield alternatives that minimize environmental impact and enhance laboratory safety. The focus is on explaining the causality behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems grounded in sound chemical principles.
Method 1: Iron(III)-Mediated In Situ Iodine Generation for Electrophilic Cyclization
This approach represents a significant advancement in green chemistry by generating the necessary electrophilic iodine in situ from simple, stable salts, avoiding the direct handling of molecular iodine. The reaction proceeds via an electrophilic iodocyclization of 2-alkynylthioanisoles.
Causality and Scientific Rationale: The core of this method is the oxidation of iodide (from NaI) by iron(III) chloride to produce molecular iodine. This reaction is thermodynamically favorable and occurs rapidly in a benign solvent like ethanol. Ethanol is an ideal choice due to its low toxicity, renewability, and ability to solubilize the organic substrate and inorganic salts. The in situ generation maintains a low, steady concentration of the electrophile, which can suppress side reactions. The 5-endo-dig cyclization pathway is an efficient intramolecular process that rapidly constructs the benzo[b]thiophene core.[1][2][3]
Experimental Workflow: Iron(III)-Mediated Synthesis
Caption: Workflow for Iron(III)-Mediated Iodocyclization.
Detailed Protocol: Synthesis of 2-Aryl-3-iodo-5-substituted-benzo[b]thiophenes
-
Reaction Setup: To a solution of the appropriate 2-alkynylthioanisole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add sodium iodide (NaI, 2.0 mmol, 2.0 equiv.).
-
Initiation: To this stirring suspension, add iron(III) chloride (FeCl₃, 2.2 mmol, 2.2 equiv.) portion-wise over 5 minutes. The reaction mixture will typically turn a dark brown color, indicating the formation of iodine.
-
Reaction: Stir the reaction at room temperature (approx. 25°C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to quench the excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired iodinated benzo[b]thiophene derivative.
Quantitative Data Summary
| Substrate (R group on alkyne) | Product Position | Yield (%) | Reference |
| Phenyl | 3-iodo | >90% | [1] |
| 4-Methylphenyl | 3-iodo | >90% | [2] |
| 4-Methoxyphenyl | 3-iodo | >90% | [1][2] |
| Cyclohexyl | 3-iodo | >85% | [2] |
Method 2: Copper-Catalyzed Halocyclization Using Sodium Halides
This method provides an alternative catalytic system that also adheres to green chemistry principles. Using copper(II) sulfate, a common and inexpensive salt, this protocol facilitates the electrophilic cyclization of alkynes in ethanol.[4][5] This system is versatile and can be extended to chlorination and bromination simply by changing the sodium halide salt.[4][6]
Causality and Scientific Rationale: Copper(II) sulfate acts as a mild Lewis acid catalyst. In conjunction with sodium iodide, it facilitates the generation of an electrophilic halogen species. The exact mechanism is complex but is believed to involve coordination of the copper to the alkyne, activating it towards attack by the iodide. This process avoids the need for strong oxidants or pre-formed, unstable iodinating agents. Ethanol serves as an environmentally friendly solvent.[4] This methodology is noted for its high product yields under mild reaction conditions using non-toxic inorganic reagents.[4][5][6]
Experimental Workflow: Copper-Catalyzed Synthesis
Caption: Workflow for Copper-Catalyzed Iodocyclization.
Detailed Protocol: Synthesis of 3-Iodobenzo[b]thiophenes
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a condenser, combine the starting alkyne (1.0 mmol), sodium iodide (NaI, 3.0 mmol, 3.0 equiv.), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 3.0 mmol, 3.0 equiv.) in ethanol (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously.
-
Monitoring: Monitor the reaction for completion using TLC (typically 6-12 hours).
-
Work-up: After the starting material has been consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Extract the product into dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by silica gel column chromatography to yield the pure 3-iodobenzo[b]thiophene product.
Method 3: Direct C-H Iodination of Benzo[b]thiophene Ring
For substrates where the benzo[b]thiophene core is already formed, a direct C-H functionalization is the most atom-economical approach. This method uses N-Iodosuccinimide (NIS), a stable and easy-to-handle solid, as the iodine source, activated by a catalytic amount of a strong acid in a green solvent.
Causality and Scientific Rationale: The benzo[b]thiophene ring is susceptible to electrophilic attack.[7] N-Iodosuccinimide (NIS) is a mild source of an electrophilic iodonium ion (I⁺). Its electrophilicity is significantly enhanced by a protic acid catalyst like p-toluenesulfonic acid (TosOH). The acid protonates the succinimide nitrogen, making the N-I bond more polarized and facilitating the release of I⁺. Ethanol is an excellent green solvent for this transformation.[8] This method is highly efficient and often provides clean products that may not require extensive purification.[8] The regioselectivity of the iodination will depend on the existing substitution pattern on the benzo[b]thiophene ring, but for unsubstituted benzo[b]thiophene, attack is favored at the C3 and C2 positions. Directing the iodination to the C5 position requires a substrate with appropriate activating/directing groups or a different strategy.
Logical Relationship: NIS Activation for Electrophilic Iodination
Caption: Acid activation of NIS for electrophilic iodination.
Detailed Protocol: Direct Iodination of an Activated Benzo[b]thiophene
Note: This is a general protocol. Directing iodination specifically to the 5-position requires an appropriately substituted starting material (e.g., with an activating group at C4 or C6).
-
Reaction Setup: Dissolve the benzo[b]thiophene starting material (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 mmol, 1.1 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (TosOH·H₂O, 0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC. For less reactive substrates, gentle heating (40-50°C) may be required.
-
Work-up: Once the reaction is complete, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of benzo[b]thiophenes via iron(III) mediated 5-endo-dig iodocyclization of 2-alkynylthioanisoles [agris.fao.org]
- 4. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ircommons.uwf.edu]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodobenzo[b]thiophene
Welcome to the technical support center for the synthesis of 5-Iodobenzo[b]thiophene. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you improve your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you might encounter during the synthesis of this compound. The primary method discussed is the direct electrophilic iodination of benzo[b]thiophene, a common and direct approach.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?
Low yield is a frequent issue stemming from several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits.
A1: Key Factors Affecting Yield
-
Sub-optimal Iodinating Agent: The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to generate a more potent electrophile. N-Iodosuccinimide (NIS) is a widely used, effective, and milder alternative.
-
Causality: The benzo[b]thiophene ring system is moderately activated towards electrophilic substitution. A weak electrophile may not react completely or may require harsh conditions that lead to degradation. NIS provides a readily available source of electrophilic iodine (I⁺) under relatively mild conditions.
-
-
Reaction Conditions: Temperature and reaction time are interdependent variables that must be optimized.
-
Too Low Temperature/Short Time: The reaction may not go to completion, leaving unreacted starting material.
-
Too High Temperature/Long Time: This can lead to the formation of degradation products or unwanted side-products, such as di-iodinated species. We recommend starting with the conditions reported in the literature and performing systematic optimization.
-
-
Solvent Choice: The solvent must be inert to the iodinating agent and capable of dissolving the benzo[b]thiophene.
-
Recommended Solvents: Acetic acid, dichloromethane (DCM), or acetonitrile are common choices. Acetic acid can act as both a solvent and a mild acid catalyst.
-
Expert Insight: Ensure your solvent is anhydrous. Water can react with the iodinating agent and quench the reaction, significantly reducing the yield.
-
-
Atmosphere Control: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions mediated by atmospheric oxygen or moisture, especially if using sensitive reagents.
Experimental Protocol: Electrophilic Iodination of Benzo[b]thiophene using NIS
This protocol provides a robust starting point for optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 mmol of substrate).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise to the solution at room temperature. Adding it in portions helps to control any initial exotherm.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzo[b]thiophene spot is consumed (typically 2-4 hours).
-
Workup: Once complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or DCM (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1][2]
Q2: My final product is impure. I see multiple spots on the TLC plate. What are these byproducts and how can I avoid them?
Impurity is often due to the formation of regioisomers or poly-iodinated products.
A2: Identifying and Minimizing Byproducts
The primary byproducts in this reaction are typically other iodo-isomers (e.g., 2-iodo, 3-iodo, 7-iodo) and di-iodinated benzo[b]thiophenes.
-
Understanding Regioselectivity: Electrophilic substitution on the benzo[b]thiophene ring is complex. While the 3-position is often the most electronically favorable for substitution, steric hindrance and reaction conditions can lead to substitution at other positions.[3] The formation of this compound is often achieved under specific conditions that favor thermodynamic control.
-
Strategies for Minimizing Byproducts:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the iodinating agent. A large excess will significantly increase the formation of di-iodinated products.
-
Temperature Control: Running the reaction at or below room temperature generally enhances selectivity and reduces the rate of competing side reactions.
-
Purification Strategy: A well-designed column chromatography protocol is essential.
-
Solvent System: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired 5-iodo isomer from the starting material and other less polar byproducts.
-
-
Troubleshooting Flowchart for Low Yield/Purity
This diagram outlines a logical workflow for diagnosing experimental issues.
References
Technical Support Center: Purification of 5-Iodobenzo[b]thiophene by Recrystallization
Welcome to the technical support guide for the purification of 5-iodobenzo[b]thiophene. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on utilizing recrystallization as a robust method for achieving high purity of this important heterocyclic building block. The information is presented in a practical question-and-answer format to directly address common challenges and strategic considerations.
Part 1: Frequently Asked Questions (FAQs) & Fundamentals
This section addresses the foundational principles and strategic decisions behind developing a successful recrystallization protocol for this compound.
Q1: Why is recrystallization a suitable purification method for this compound?
Recrystallization is an ideal and highly effective technique for purifying crystalline solids like this compound. The method leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. At an elevated temperature, both the compound and soluble impurities dissolve to form a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, being present in a much lower concentration, remain dissolved in the solvent (the "mother liquor"). This process is particularly effective for removing minor impurities generated during synthesis, such as unreacted starting materials or byproducts from cyclization reactions.[1][2]
Q2: How do I select the best recrystallization solvent for this compound?
The "golden rule" of solvent selection is that the target compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[3] this compound is a relatively non-polar, aromatic heterocyclic compound. Therefore, the principle of "like dissolves like" suggests that non-polar to moderately polar organic solvents are the best starting points.
An ideal solvent should also:
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound to prevent it from "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.[2]
-
Be non-toxic and environmentally friendly where possible.
The flowchart below illustrates the logical workflow for selecting a suitable solvent system.
Caption: Logic diagram for selecting a recrystallization solvent.
Q3: What are some recommended starting solvents to screen for this compound?
Based on its structure and purification data from analogous benzothiophene compounds, the following solvents and solvent systems are excellent candidates for initial screening.[4][5][6]
| Solvent/System | Type | Rationale & Considerations |
| Ethanol | Single | Often a good general-purpose solvent for aromatic compounds. Benzothiophene derivatives have been successfully recrystallized from it.[5] |
| Isopropanol | Single | Similar to ethanol but slightly less polar. A patent for purifying benzothiophene suggests C1-C8 alcohols are effective.[4] |
| Hexane(s) or Heptane | Single | A good non-polar solvent. May be a good choice if impurities are significantly more polar than the product. Prone to causing "oiling out" if the compound's melting point is low.[7][8] |
| Toluene | Single | An aromatic solvent that can be very effective for crystallizing other aromatic compounds.[8] |
| Hexane / Ethyl Acetate | Mixed | A common and powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and slowly add hot hexane (the "poor" solvent) until the solution becomes cloudy (the saturation point), then allow to cool.[7][9] |
| Ethanol / Water | Mixed | A polar mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add water dropwise until persistent cloudiness is observed.[9] |
Part 2: Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the recrystallization of this compound.
Core Experimental Workflow
The diagram below outlines the critical stages of the recrystallization process, from dissolution to final product isolation.
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Methodology
Safety First: Always perform this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and related halogenated heterocycles may cause skin, eye, and respiratory irritation.[10][11][12]
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using an Erlenmeyer flask, rather than a beaker, reduces solvent evaporation.
-
Add a magnetic stir bar and a small portion of your chosen solvent (e.g., 10-15 mL of ethanol).
-
Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[13]
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, solid byproducts), you must perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel containing a fluted filter paper on the hotplate.
-
Quickly pour the hot, saturated solution through the pre-heated filtration setup. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[13]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a minimal amount (1-2 small portions) of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using too much wash solvent or warm solvent will dissolve some of your product, lowering the yield.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.
-
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This table provides solutions to the most common problems encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. This is the most common reason. The solution is not supersaturated.[13][14] | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[13] |
| The solution is supersaturated but requires a nucleation site. | 1. Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The tiny glass fragments can act as nucleation sites.[13] 2. Seed: Add a single, tiny crystal of the crude starting material (a "seed crystal").[13] | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solid is melting before it dissolves. | This is unlikely if the correct solvent is chosen but can occur with impure samples which have a depressed melting point. Try re-heating the solution, adding a bit more solvent, and cooling very slowly.[14] |
| The solution is too concentrated, or cooling is too rapid. | Re-heat the oil to re-dissolve it. Add a small amount of extra solvent and allow the solution to cool much more slowly. An insulated container can help. | |
| The final yield is very low. | Too much solvent was used initially. A significant portion of the product remains dissolved in the mother liquor.[13] | If the mother liquor has not been discarded, try concentrating it by boiling off some solvent and cooling to recover a second crop of crystals (which may be less pure). |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are adequately pre-heated before filtering the hot solution. | |
| Too much cold solvent was used to wash the crystals. | Always use a minimal amount of ice-cold solvent for washing to minimize dissolution of the product. | |
| The purified product is still colored or appears impure. | The impurity has very similar solubility properties to the product. | A single recrystallization may be insufficient. A second recrystallization may be necessary. If the color persists, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Part 4: Purity Assessment & Validation
After drying, it is critical to confirm the purity of the recrystallized this compound.
Q4: How can I verify the purity of my final product?
Several standard analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range. Compare your experimental melting point to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of a compound. The ¹H NMR spectrum should show clean signals corresponding to the protons of this compound, without significant peaks from impurities.[15][16]
Part 5: Safety & Handling
Q5: What are the essential safety precautions for this procedure?
-
Chemical Handling: Treat this compound and all organic solvents with care. Assume they are hazardous. Avoid inhalation of dust and vapors by working exclusively in a chemical fume hood.[10] Prevent contact with skin and eyes by wearing appropriate PPE.
-
Fire Safety: Many organic solvents (e.g., hexane, ethanol, ethyl acetate) are flammable. Keep them away from ignition sources like open flames or sparks. Use a heating mantle or steam bath connected to a temperature controller as a heat source.[10]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.
This guide provides a comprehensive framework for the successful purification of this compound by recrystallization. By understanding the principles, following the detailed protocol, and preparing for common challenges, researchers can consistently achieve high-purity material for their downstream applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 5-Iodobenzo[b]thiophene
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for optimizing palladium catalyst loading in the Suzuki-Miyaura cross-coupling of 5-Iodobenzo[b]thiophene. As your Senior Application Scientist, I will walk you through common challenges and frequently asked questions to ensure your experiments are efficient, reproducible, and successful.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations grounded in reaction kinetics and catalytic cycle principles.
Q1: My reaction shows low or no conversion despite using a standard catalyst loading (e.g., 1-2 mol%). What are the primary factors to investigate?
A1: Low conversion with typically effective catalyst loadings often points to issues with catalyst activity or reaction conditions rather than the loading itself. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and any phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Purity: Verify the purity of your this compound and the boronic acid coupling partner. Impurities, especially those containing sulfur or other coordinating groups, can act as catalyst poisons.[3]
-
Solvent and Base Quality: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[1] The choice and purity of the base are also crucial for the transmetalation step.[4][5][6][7][8]
Q2: I observe a significant amount of black precipitate (palladium black) early in the reaction, and the reaction stalls. What does this indicate, and how can I prevent it?
A2: The formation of a black precipitate is typically indicative of palladium agglomeration, forming inactive palladium black.[3] This is a common catalyst deactivation pathway.
-
Ligand Choice and Ratio: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For heteroaromatic substrates like benzo[b]thiophene, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.[9][10][11][12] Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[1]
-
Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[13][14] While Suzuki couplings often require elevated temperatures, running the reaction at the lowest effective temperature can enhance catalyst stability. Consider screening a range of temperatures (e.g., 80-110 °C).[9]
-
Stirring Rate: In biphasic reactions, inadequate mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition. Ensure vigorous stirring to maintain a homogenous mixture.[2]
Q3: I'm trying to lower the catalyst loading to below 0.1 mol% for a process scale-up, but the reaction is sluggish and incomplete. How can I facilitate the reaction at low catalyst concentrations?
A3: Operating at low catalyst loadings requires a highly efficient and stable catalytic system.
-
Highly Active Catalysts: Consider using pre-formed palladacycle precatalysts or highly active ligand systems known for their high turnover numbers (TONs).[15][16][17]
-
Solvent and Base Optimization: The solvent system plays a critical role in solubilizing all components and can influence the rate of key steps in the catalytic cycle.[18][19][20][21] The base must be sufficiently strong and soluble to promote the transmetalation step effectively.[5][6][8][9]
-
Reaction Monitoring: At low catalyst loadings, it's crucial to monitor the reaction progress closely using techniques like HPLC, GC-MS, or NMR spectroscopy to determine the optimal reaction time and identify any potential issues early on.[22][23][24][25]
Q4: My main side product is the homocoupling of the boronic acid. What causes this, and how can it be minimized?
A4: Homocoupling of the boronic acid is often a result of oxidative coupling, which can be promoted by the presence of oxygen.
-
Thorough Degassing: Ensure that all solvents and the reaction headspace are rigorously deoxygenated.[2] Bubbling an inert gas through the solvent for an extended period before adding the catalyst is a good practice.
-
Ligand Steric Hindrance: Employing bulky ligands can disfavor the formation of the species that lead to homocoupling.[2]
Q5: I am observing significant protodeboronation of my boronic acid coupling partner. How can I address this issue?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1][2][9]
-
Use of Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9]
-
Milder Base: Using a less harsh base can sometimes mitigate protodeboronation.[2]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can reduce the extent of this water-mediated side reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for the Suzuki coupling of this compound?
A1: For laboratory-scale synthesis, a palladium catalyst loading of 0.5 to 2 mol% is a common starting point. For process optimization and large-scale reactions, the goal is often to reduce the loading to well below 0.1 mol%, with loadings as low as 50 ppm (0.005 mol%) being achievable under optimized conditions.[15][17]
Q2: How does the choice of palladium precatalyst affect the reaction?
A2: The choice of palladium precatalyst can influence the ease of formation of the active Pd(0) catalytic species.
-
Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are common but require in-situ reduction to Pd(0).
-
Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be more direct but may be less stable.
-
Palladacycle precatalysts (e.g., Buchwald precatalysts) are often highly efficient and reliable for generating the active catalyst.
Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.[4][5][6][7][8] The choice of base depends on the substrates and solvent system. Common bases include:
-
Inorganic carbonates: K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, Ba(OH)₂
-
Fluorides: KF, CsF
The strength and solubility of the base are key considerations.[9]
Q4: What are the recommended solvent systems for the Suzuki coupling of this compound?
A4: The solvent must solubilize the reagents and facilitate the catalytic reaction. Common solvents include:
-
Ethereal solvents: 1,4-dioxane, THF
-
Aromatic hydrocarbons: Toluene
-
Polar aprotic solvents: DMF, acetonitrile Often, a mixture with water is used to help dissolve the inorganic base.[26]
Q5: How can I effectively monitor the progress of my reaction?
A5: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[24]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative information on the conversion and can help identify side products.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of reaction aliquots.[23]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
| Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.0 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 1.0 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 |
| 0.5 | SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 0.1 | SPhos | K₃PO₄ | Toluene | 100 | 24 | 88 |
| 0.05 | XPhos Palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 110 | 18 | 95 |
This table is a generalized representation and actual results may vary.
Experimental Protocols & Visualizations
General Experimental Protocol for Optimizing Catalyst Loading
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of an organic solvent and water) via syringe.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst and ligand (if not using a pre-formed complex) and dissolve in a small amount of degassed solvent. Add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction to the desired temperature with vigorous stirring.
-
Monitoring: Take aliquots at regular intervals to monitor the reaction progress by TLC, GC-MS, or LC-MS.[22][24]
-
Work-up and Purification: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[26] The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[27][28][29][30][31]
Diagrams
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. vapourtec.com [vapourtec.com]
- 23. azom.com [azom.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 26. benchchem.com [benchchem.com]
- 27. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 28. reddit.com [reddit.com]
- 29. youtube.com [youtube.com]
- 30. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Navigating 5-Iodobenzo[b]thiophene Cross-Coupling Reactions
Welcome to the technical support center dedicated to overcoming challenges in palladium-catalyzed cross-coupling reactions with 5-Iodobenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering low conversion rates or other unexpected outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common experimental hurdles.
Troubleshooting Guide: Low Conversion and Side Reactions
Low product yield is one of the most common frustrations in cross-coupling chemistry. Below, we address specific problems you might encounter when working with this compound and provide a systematic approach to troubleshooting.
Question 1: My Suzuki-Miyaura coupling of this compound is sluggish or stalls completely. What are the likely causes?
Low or no conversion in a Suzuki-Miyaura reaction with this compound can often be traced back to a few key factors related to the catalyst system and reaction conditions.
Possible Cause 1: Inefficient Oxidative Addition. While the Carbon-Iodine bond is the most reactive of the aryl halides, issues can still arise, particularly at lower temperatures.[1][2] The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many catalytic cycles.[2]
-
Expert Insight: The electronic properties of the benzo[b]thiophene ring system can influence the reactivity of the C-I bond. Ensure your palladium source and ligand are robust enough for this specific substrate.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can significantly accelerate the oxidative addition step.[3][4] Consider switching from traditional ligands like PPh₃ to more specialized biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to stabilize the active Pd(0) catalyst.[2]
-
Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[4] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.
-
Temperature: Some Suzuki couplings of aryl iodides can be surprisingly inefficient at lower temperatures (e.g., ~50 °C).[1] If you are running your reaction at a moderate temperature, a careful increase to 80-100 °C may be beneficial.
-
Possible Cause 2: Catalyst Deactivation or Decomposition. The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition, leading to a loss of catalytic activity.[5][6]
-
Expert Insight: This is often caused by the presence of oxygen or impurities in the reaction mixture, or by running the reaction at too high a temperature without a sufficiently stabilizing ligand.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). This requires proper degassing of all solvents and reagents. A common method is to sparge the solvent with inert gas or use several freeze-pump-thaw cycles.[6][7]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons.[6]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) to maintain a stable catalytic complex.
-
Possible Cause 3: Issues with the Base or Solvent. The base and solvent system plays a crucial role in the transmetalation step and overall catalyst stability.[8][9]
-
Expert Insight: The base activates the boronic acid for transmetalation. If the base is too weak, insoluble, or if the solvent system is not optimal, the reaction rate will suffer.
-
Troubleshooting Steps:
-
Base Selection: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4] Ensure the base is finely powdered and anhydrous. If solubility is an issue, consider a different base or a solvent system that better solubilizes it.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[10] The polarity of the solvent can significantly affect reaction rates and even selectivity.[11] Experiment with different solvent ratios or alternative polar aprotic solvents like DMF.[8]
-
Question 2: I'm observing significant homocoupling of my boronic acid partner (protodeboronation) in my Suzuki reaction. How can I minimize this?
Protodeboronation is a common side reaction where the boronic acid reacts with water or other protic sources to form the corresponding arene, reducing the yield of the desired cross-coupled product.[4]
-
Expert Insight: This side reaction is often competitive with the desired transmetalation step and can be exacerbated by prolonged reaction times or high temperatures.
-
Troubleshooting Steps:
-
Minimize Water: While some water is often necessary, an excessive amount can promote protodeboronation. Try reducing the water content in your solvent system.[5]
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS. Once the this compound is consumed, work up the reaction promptly.[5]
-
Choice of Base: A stronger base can sometimes accelerate the desired coupling relative to the side reaction. Consider switching from a carbonate to a phosphate base.
-
Question 3: My Heck reaction with this compound and an alkene is giving low yields. What should I optimize?
The Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the reaction conditions.[12]
Possible Cause 1: Suboptimal Catalyst System. For a highly reactive substrate like an aryl iodide, a "ligand-free" protocol might be attempted, but this can lead to catalyst instability.[13]
-
Expert Insight: While this compound is reactive, the stability of the catalytic species is paramount for achieving high turnover numbers.
-
Troubleshooting Steps:
-
Add a Ligand: If you are running the reaction without a ligand and observing catalyst precipitation, the addition of a simple phosphine ligand like PPh₃ or a more robust Buchwald-type ligand can stabilize the catalyst.[13]
-
Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[13][14] It is often more efficient than starting with a Pd(0) complex like Pd(PPh₃)₄.[15]
-
Possible Cause 2: Incorrect Base or Solvent. The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[16]
-
Expert Insight: The choice of base can influence the reaction rate and selectivity. Both organic bases (like Et₃N) and inorganic bases (like K₂CO₃) are commonly used.[17][18]
-
Troubleshooting Steps:
-
Base Screening: If using an organic base like triethylamine, ensure it is fresh and anhydrous. If yields are low, consider switching to an inorganic base like potassium or sodium carbonate.
-
Solvent Choice: Polar aprotic solvents like DMF, DMAc, or NMP are standard for Heck reactions as they help to solubilize the components and can stabilize the cationic intermediates.[16][19]
-
Possible Cause 3: Regioselectivity Issues. With certain alkenes, a mixture of regioisomers can be formed, which complicates purification and lowers the yield of the desired product.[20]
-
Expert Insight: Regioselectivity in the Heck reaction is a complex issue influenced by both steric and electronic factors, and can be controlled by the choice of ligand and additives.[20]
-
Troubleshooting Steps:
-
Ligand Control: The use of bulky phosphine ligands or specific bidentate ligands can often steer the reaction towards a single regioisomer.[20] A screening of different ligands may be necessary to achieve the desired selectivity.
-
Question 4: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the most critical parameters to check?
The Sonogashira reaction is typically very reliable for aryl iodides, so failure often points to a critical flaw in the setup or reagents.[21]
Possible Cause 1: Inactive Catalysts or Presence of Oxygen. The Sonogashira coupling is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[6][21]
-
Expert Insight: The copper(I) co-catalyst is particularly sensitive to oxidation. The formation of a green or blue color in the reaction mixture can indicate the presence of Cu(II) species.
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: This is the most critical factor. Use Schlenk techniques or a glovebox. Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed.[6][7]
-
Fresh Catalysts: Use a fresh, high-purity source of the palladium catalyst and the copper(I) iodide co-catalyst. CuI should be a white or off-white powder; if it is green or brown, it has likely oxidized.[7]
-
Copper-Free Conditions: To completely avoid Glaser homocoupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands or higher temperatures to proceed efficiently.[21]
-
Possible Cause 2: Inappropriate Base or Solvent. An amine base, typically triethylamine or diisopropylethylamine, is required to deprotonate the alkyne and act as a solvent.[6][21]
-
Expert Insight: The amine must be anhydrous and of high quality. Water can interfere with the catalytic cycle.
-
Troubleshooting Steps:
-
Distill the Amine: If you suspect your amine base is wet or contains impurities, distill it before use.[6]
-
Solvent System: While neat amine is often used, co-solvents like THF or DMF can be employed to improve solubility.[6] However, be aware that some solvents can promote catalyst decomposition.[22]
-
Question 5: I am attempting a Buchwald-Hartwig amination with this compound and observing significant dehalogenation of my starting material. How can I prevent this?
Dehalogenation (hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations, leading to the formation of benzo[b]thiophene instead of the desired amine product.[23][24]
-
Expert Insight: This side reaction can be caused by several factors, including running the reaction at too high a temperature, using a base that is too strong for the substrate, or having an inefficient catalyst system that promotes side reactions like β-hydride elimination from the amide intermediate.[23][24]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[24]
-
Base Selection: While strong bases like NaOtBu are very effective, they can also promote dehalogenation. Consider a weaker base such as K₃PO₄ or Cs₂CO₃.[25]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the desired reductive elimination step over side reactions.[26] Use a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos) specifically designed for C-N coupling. These ligands often form highly active and stable catalysts that can operate at lower temperatures.[24][25]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-palladacycle) can lead to more reproducible results and cleaner reactions by ensuring the efficient formation of the active catalytic species.[24]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| Heck | Pd(OAc)₂ (1-2%) | PPh₃ (2-4%) | Et₃N or K₂CO₃ (2.0) | DMF or NMP | 80-120 |
| Sonogashira | Pd(PPh₃)₄ (2-5%) | CuI (5-10%) | Et₃N | THF/Et₃N | RT - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu or Cs₂CO₃ (1.5) | Toluene or Dioxane | 80-110 |
Note: These are starting points. Optimization for specific substrates is highly recommended.
General Experimental Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting low conversion in cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of the bromide or chloride analog? A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2][21] The Carbon-Iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and often leading to higher yields compared to the less reactive aryl bromides and chlorides.[21][27]
Q2: I see a black precipitate in my reaction flask. What is it and is the reaction salvageable? A2: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal.[6][13] It indicates that the active Pd(0) catalyst has fallen out of the catalytic cycle and is now inactive. This is often caused by exposure to oxygen, high temperatures, or the absence of a sufficiently stabilizing ligand.[6][13] Once a significant amount of palladium black has formed, the reaction has likely stalled and is difficult to salvage. The best course of action is to restart the reaction, paying close attention to ensuring an inert atmosphere and using an appropriate ligand.[5]
Q3: Can I run these reactions open to the air? A3: It is strongly discouraged. While some modern, highly robust catalyst systems show some tolerance to air, optimal results and reproducibility are almost always achieved under an inert atmosphere (Argon or Nitrogen).[6][7] Oxygen can degrade both the catalyst and the phosphine ligands, leading to lower yields and the formation of side products.[6]
Q4: How do I properly degas my solvents? A4: There are three common methods:
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. This is a simple and effective method.
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated three times.[5]
-
Sonication under Vacuum: Place the solvent flask in an ultrasonic bath and apply a vacuum. The sonication helps to release dissolved gases.
Q5: My reaction works, but purification is difficult due to closely-eluting byproducts. What are they likely to be? A5: Common byproducts that can be difficult to separate include:
-
Homocoupled Products: Dimerization of your boronic acid (in Suzuki) or alkyne (in Sonogashira).[4][6]
-
Dehalogenated Starting Material: this compound is reduced to benzo[b]thiophene.[24]
-
Ligand-derived Impurities: Oxidized or degraded phosphine ligands (e.g., triphenylphosphine oxide). Optimizing the reaction to run to full conversion and minimize side reactions is the best strategy to simplify purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction—State of the Art [mdpi.com]
- 18. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. reddit.com [reddit.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 5-Iodobenzo[b]thiophene
Welcome to the Technical Support Center for the synthesis and purification of 5-Iodobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?
A1: The primary synthetic strategies for obtaining this compound can be broadly categorized into two approaches:
-
Direct Iodination of Benzo[b]thiophene: This is often the most straightforward approach, involving the direct reaction of benzo[b]thiophene with an iodinating agent. Common reagents include iodine in the presence of an oxidizing agent (e.g., nitric acid, mercuric oxide) or iodine monochloride.
-
Advantages: The starting material, benzo[b]thiophene, is commercially available, and the reaction can often be performed in a single step.
-
Disadvantages: The main challenge is controlling the regioselectivity. Electrophilic substitution on the benzo[b]thiophene ring can occur at multiple positions, leading to a mixture of isomers (2-iodo, 3-iodo, and other iodo-substituted derivatives) that can be difficult to separate. Over-iodination, resulting in di- and tri-iodinated products, is also a common side reaction.
-
-
Cyclization of a Pre-iodinated Precursor: This method involves constructing the benzo[b]thiophene ring from a starting material that already contains the iodine atom at the desired position. An example is the reaction of an appropriately substituted 2-alkynylthioanisole followed by an iodocyclization reaction.
-
Advantages: This route offers excellent control over the regiochemistry, leading to the specific formation of the 5-iodo isomer and avoiding the formation of other isomers.
-
Disadvantages: These are typically multi-step syntheses that may require the preparation of specialized starting materials, which can be more time-consuming and may result in a lower overall yield.
-
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The impurity profile of your crude product is highly dependent on the synthetic route chosen.
-
From Direct Iodination:
-
Unreacted Benzo[b]thiophene: Incomplete reaction is a common source of this impurity.
-
Isomeric Iodobenzo[b]thiophenes: The most common isomeric impurities are 2-Iodobenzo[b]thiophene and 3-Iodobenzo[b]thiophene. The distribution of these isomers will depend on the specific reaction conditions.
-
Di-iodinated Benzo[b]thiophenes: Over-iodination can lead to the formation of various di-iodinated species (e.g., 2,5-diiodo-, 3,5-diiodo-, etc.), which can be challenging to remove.
-
Residual Iodinating Reagents and Byproducts: Depending on the reagents used, you may have residual iodine or byproducts from the oxidizing agent.
-
-
From Cyclization Routes:
-
Unreacted Starting Materials: Incomplete cyclization will result in the presence of the precursor molecules.
-
Byproducts from Side Reactions: Depending on the specific cyclization strategy, other side products may be formed.
-
Q3: How can I effectively monitor the progress of my iodination reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (benzo[b]thiophene) and the iodinated products. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is proceeding. It is advisable to run a co-spot with the starting material for accurate comparison. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, providing information on the relative amounts of different isomers and di-iodinated products.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the starting material is consumed. - Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the reaction temperature. - Reagent Stoichiometry: Ensure the correct stoichiometry of the iodinating agent is used. An excess may be required to drive the reaction to completion, but be mindful of over-iodination. |
| Sub-optimal Reagents | - Iodinating Agent Activity: The activity of some iodinating agents can decrease over time. Use fresh or properly stored reagents. - Solvent Quality: Ensure the use of dry, high-purity solvents, as impurities can interfere with the reaction. |
| Product Loss During Work-up | - Extraction: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Washing: Be mindful of the pH during aqueous washes, as some iodinated compounds can be sensitive to strongly acidic or basic conditions. |
Problem 2: Presence of Multiple Isomers in the Product
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Direct Iodination | - Reaction Conditions: The regioselectivity of electrophilic aromatic substitution is highly sensitive to reaction conditions. Experiment with different solvents, temperatures, and iodinating agents to favor the formation of the 5-iodo isomer. - Alternative Synthetic Route: If achieving the desired regioselectivity through direct iodination proves difficult, consider a multi-step synthesis using a pre-iodinated precursor where the iodine position is already defined. |
| Isomerization | - Harsh Reaction Conditions: Under certain conditions (e.g., high temperatures, strong acids), isomerization of the iodo-substituent may occur. Employ milder reaction conditions where possible. |
Problem 3: Difficulty in Removing Impurities
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isomers in Column Chromatography | - Stationary Phase: Standard silica gel may not provide sufficient resolution. Consider using alumina or a modified silica gel. - Eluent System: A systematic optimization of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexane) can improve separation. Isocratic elution with a very low polarity solvent system may also be effective. - High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC using a C18 or a specialized column with π-π interaction capabilities (e.g., PYE or NPE columns) can be employed.[1] |
| Co-crystallization of Product and Impurities | - Recrystallization Solvent: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. Common solvents for recrystallization of aromatic compounds include ethanol, hexane/acetone, and hexane/ethyl acetate.[2] - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. |
| Presence of Di-iodinated Byproducts | - Column Chromatography: Di-iodinated products are generally less polar than the mono-iodinated product and will elute earlier from a normal-phase silica gel column. Careful fractionation is required. - Recrystallization: The significant difference in polarity and molecular weight between mono- and di-iodinated products can often be exploited for separation by recrystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol provides a general guideline for the purification of crude this compound containing unreacted starting material and isomeric impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber with an appropriate eluent system (start with 1-2% ethyl acetate in hexane).
-
Visualize the spots under UV light (254 nm). Identify the spots corresponding to benzo[b]thiophene (higher Rf), this compound, and other isomers/byproducts (lower Rf).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 0.5%, 1%, 2%, etc.). A shallow gradient is often key to separating closely related isomers.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
This protocol is suitable for the final purification of this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the product and a few drops of the potential recrystallization solvent.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of Key Concepts
Workflow for Troubleshooting Impurity Removal
Caption: A decision-making workflow for the purification of this compound.
Relationship Between Synthetic Route and Impurity Profile
Caption: Correlation between the chosen synthetic method and the expected impurities.
References
Overcoming challenges in the scale-up of 5-Iodobenzo[b]thiophene production
Introduction
Welcome to the technical support center for the production of 5-Iodobenzo[b]thiophene. This molecule is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] While the bench-scale synthesis is well-documented, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process engineers in the drug development field. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of scaling up the synthesis of this compound. Our approach is grounded in the principles of electrophilic aromatic substitution (EAS), focusing on the direct iodination of benzo[b]thiophene as a primary synthetic route.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up of this compound synthesis. Each entry follows a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your process optimization.
Issue 1: Poor Regioselectivity and Formation of Unwanted Isomers
Question: "On scaling up the direct iodination of benzo[b]thiophene, we are observing significant amounts of other iodo-isomers (e.g., 2-, 3-, 7-iodo) alongside our target this compound. How can we improve the regioselectivity?"
Answer: This is a classic challenge in electrophilic aromatic substitution (EAS) on heterocyclic systems.[2][3] The benzo[b]thiophene ring system has multiple positions susceptible to electrophilic attack. While the 5-position is electronically favored for iodination under certain conditions, kinetic and thermodynamic factors that are manageable at the lab scale can become problematic at a larger scale.
Root Causes & Solutions:
-
Incorrect Iodinating Agent: The choice of iodinating agent is paramount.
-
Explanation: Harsh iodinating agents (e.g., I₂ with strong oxidizing agents) can be less selective. N-Iodosuccinimide (NIS) is often a superior choice as it provides a milder, more controlled release of the electrophilic iodine species (I⁺).
-
Recommendation: Switch to N-Iodosuccinimide (NIS) as your iodine source. It is known to favor C-5 iodination on similar scaffolds.
-
-
Suboptimal Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.
-
Explanation: Solvents like acetic acid or trifluoroacetic acid can protonate the sulfur atom, altering the electron density distribution of the ring and thus the site of electrophilic attack. Non-coordinating, polar aprotic solvents are often preferred.
-
Recommendation: Employ a solvent like Dichloromethane (DCM) or Acetonitrile (ACN). Conduct a solvent screen to determine the optimal medium for your specific conditions.
-
-
Temperature Control: Poor heat dissipation in larger reactors can lead to temperature spikes.
-
Explanation: Higher temperatures can provide the activation energy needed to overcome the barrier for the formation of less stable, undesired isomers. What appears as a stable temperature on a lab hotplate can manifest as significant exotherms in a large reactor.
-
Recommendation: Implement strict temperature control. Use a reactor with a cooling jacket and ensure efficient stirring. Consider a slower, controlled addition of the iodinating agent to manage the reaction exotherm.
-
| Parameter | Bench-Scale (Typical) | Scale-Up Recommendation | Rationale |
| Iodinating Agent | I₂ / HNO₃ | N-Iodosuccinimide (NIS) | Milder, more selective, reduces hazardous byproducts. |
| Solvent | Acetic Acid | Dichloromethane (DCM) | Minimizes ring activation/deactivation changes. |
| Temperature | Room Temperature | 0-5 °C | Suppresses side reactions and improves selectivity. |
| Addition Rate | All at once | Slow, controlled addition over 1-2 hours | Manages exotherm and maintains selectivity. |
Issue 2: Incomplete Reaction and Low Conversion
Question: "Our scale-up batch has stalled, with HPLC analysis showing a significant amount of unreacted benzo[b]thiophene starting material even after extended reaction times. What could be the cause?"
Answer: Incomplete conversion during scale-up often points to issues with mass transfer (mixing), reagent stoichiometry, or deactivation of the catalyst or reagent.
Root Causes & Solutions:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of low reagent concentration.
-
Explanation: If the iodinating agent is not effectively dispersed, the reaction will only occur where the reactants meet. This is less of an issue in a small flask with a magnetic stir bar but becomes critical in large vessels.
-
Recommendation: Ensure your reactor is equipped with an appropriate agitator (e.g., impeller, pitched-blade turbine) for the viscosity of your reaction mixture. Verify that a vortex is being formed, indicating efficient mixing.
-
-
Moisture Contamination: N-Iodosuccinimide and many Lewis acids are sensitive to moisture.
-
Explanation: Water can react with and quench the active electrophilic species. On a larger scale, there is more surface area and potential for atmospheric moisture to be introduced during reagent charging.
-
Recommendation: Use anhydrous solvents and dry all glassware and reactors thoroughly. Handle hygroscopic reagents like NIS under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Stoichiometry and Purity: The purity of the starting material and reagents is critical.
-
Explanation: Impurities in the benzo[b]thiophene or a lower-than-stated purity of the NIS can lead to an effective stoichiometric imbalance.
-
Recommendation: Re-assay your starting materials and reagents before use. It may be necessary to increase the equivalents of the iodinating agent slightly (e.g., 1.1-1.2 eq.) to drive the reaction to completion, but be mindful that this can increase byproduct formation.
-
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling N-Iodosuccinimide (NIS) at scale?
A1: N-Iodosuccinimide is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5][6] When handling kilograms of NIS, these hazards are magnified.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] For large-scale charging, a full-face respirator is recommended to prevent inhalation of dust.[6][7]
-
Ventilation: Handle NIS in a well-ventilated area, preferably within a fume hood or a ventilated charging enclosure.[4][7]
-
Static Discharge: NIS is a fine powder and can generate static electricity. Use non-sparking tools and ensure equipment is properly grounded to prevent ignition sources.[7]
-
Storage: Store NIS in a cool, dry, well-ventilated area, away from light and moisture.[4][8] It should be stored under an inert gas and refrigerated (2-8 °C).[4][8]
-
Spill Cleanup: In case of a spill, avoid generating dust.[5] Use a dry cleanup procedure and place the material in a suitable, labeled container for waste disposal.[5]
Q2: Our final product is off-color after purification. What is the likely cause and remedy?
A2: A common cause for discoloration is the presence of residual iodine or oxidized impurities.
-
Quenching: During the reaction work-up, ensure a thorough quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce any remaining I₂ to colorless iodide (I⁻).
-
Purification: While flash chromatography is common in the lab, it is often not feasible for large-scale production. Recrystallization is a highly effective method for purifying this compound at scale. A solvent system like ethanol/water or heptane/ethyl acetate can be effective. Perform solvent scouting at a small scale to find the optimal system that provides high recovery and purity.
Q3: Can we use a different synthetic route to avoid the challenges of direct iodination?
A3: Yes, alternative routes exist, though they come with their own set of challenges. One common alternative is an electrophilic cyclization of a pre-functionalized precursor.[9] For example, an iodocyclization of a 2-alkynylthioanisole derivative can yield iodinated benzo[b]thiophenes.[9][10]
-
Pros: This method can offer excellent control over regioselectivity.
-
Cons: It involves a multi-step synthesis, which can lower the overall yield and increase production costs. The feasibility of this approach depends on the availability and cost of the necessary starting materials.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Direct Iodination
Warning: This procedure should only be carried out by trained chemists in a facility equipped to handle large-scale chemical reactions. Adhere to all institutional safety protocols.
Reagents:
-
Benzo[b]thiophene (1.00 kg, 7.45 mol)
-
N-Iodosuccinimide (NIS) (1.76 kg, 7.82 mol, 1.05 eq)
-
Dichloromethane (DCM), anhydrous (20 L)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 L)
-
Brine (5 L)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with an overhead stirrer, thermocouple, and nitrogen inlet, with benzo[b]thiophene (1.00 kg) and anhydrous dichloromethane (20 L).
-
Cooling: Begin agitation and cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Once the target temperature is reached, add N-Iodosuccinimide (1.76 kg) in portions over 1.5-2 hours. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC until the consumption of benzo[b]thiophene is >98%.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution (10 L) to the reactor. A slight exotherm may be observed. Allow the mixture to warm to room temperature with stirring for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Diagram: General Workflow for Synthesis & Purification
Caption: Scale-up synthesis and purification workflow.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. echemi.com [echemi.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. Research Portal [ircommons.uwf.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Deiodination of 5-Iodobenzo[b]thiophene
An in-depth guide for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and FAQs to address the deiodination of 5-iodobenzo[b]thiophene during chemical reactions.
As a Senior Application Scientist, this guide is designed to provide you with expert insights and actionable protocols to mitigate the common yet challenging issue of deiodination when working with this compound. The stability of the carbon-iodine bond is paramount for successful downstream functionalization, and understanding the factors that lead to its cleavage is the first step toward preventing it.
The Core Problem: Understanding Unwanted Deiodination
Deiodination, or hydrodehalogenation, is the substitution of an iodine atom with a hydrogen atom. In the context of this compound, this side reaction leads to the formation of the parent benzo[b]thiophene, reducing the yield of your desired product and complicating purification. This unwanted reaction is particularly prevalent in two main classes of reactions: palladium-catalyzed cross-couplings and lithium-halogen exchanges.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant deiodination in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A1: Deiodination in Suzuki-Miyaura coupling is often a result of a competing hydrodehalogenation pathway within the palladium catalytic cycle.[1][2][3][4] This can be triggered by several factors:
-
The Base: Strong bases, especially in the presence of protic impurities, can generate palladium-hydride species that lead to deiodination.
-
The Ligand: Insufficiently bulky or electron-donating ligands may not promote the desired reductive elimination step efficiently, allowing more time for side reactions.
-
Solvent and Impurities: Protic impurities (like water or alcohols) in your solvent can act as a proton source, quenching key intermediates and leading to the formation of benzo[b]thiophene.
Q2: My Sonogashira coupling is yielding a mixture of my desired product and benzo[b]thiophene. How can I improve the selectivity?
A2: Similar to other cross-coupling reactions, deiodination in Sonogashira couplings is a known issue.[5][6][7][8] Key factors to consider are:
-
Copper Co-catalyst: While essential for the reaction, the copper acetylide formation and subsequent transmetalation need to be efficient to outcompete the deiodination of the arylpalladium intermediate.
-
Amine Base: The amine base can influence the reaction in multiple ways, including the potential for side reactions.
-
Palladium Catalyst System: The choice of palladium source and phosphine ligand is critical for ensuring a rapid and clean catalytic cycle.
Q3: During a lithium-halogen exchange at -78 °C, I'm still seeing a significant amount of the deiodinated byproduct. What can I do?
A3: Lithium-halogen exchange is an extremely fast reaction, but the resulting 5-lithiobenzo[b]thiophene is a highly reactive and basic intermediate.[9][10][11][12] Even at low temperatures, deiodination can occur if:
-
Proton Sources are Present: Trace amounts of water, or even the solvent itself (like THF), can act as a proton source to quench the organolithium species.
-
Temperature Fluctuations: Any localized warming during the addition of the organolithium reagent can accelerate the rate of protonation.
-
Slow Trapping: If the subsequent electrophile is not added promptly, the organolithium intermediate has more time to react with any available proton sources.
Troubleshooting Guides by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
The general mechanism for these reactions involves an oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation and reductive elimination.[13][14][15] Deiodination typically occurs from the arylpalladium(II) intermediate.
Workflow for Troubleshooting Deiodination in Cross-Coupling Reactions
Caption: A stepwise approach to mitigating deiodination in palladium-catalyzed reactions.
Detailed Protocols and Explanations:
-
Ligand Selection: The use of sterically hindered, electron-rich phosphine ligands is one of the most effective strategies. These ligands promote the desired reductive elimination step, which is often the rate-limiting step in the productive catalytic cycle, thereby minimizing the lifetime of the intermediate susceptible to deiodination.[16][17]
-
Protocol: For a typical Suzuki coupling, consider using ligands such as XPhos or SPhos in combination with a palladium source like Pd2(dba)3 or Pd(OAc)2.
-
-
Base and Solvent Considerations: A milder inorganic base like potassium carbonate or cesium carbonate is often preferred over strong organic bases. Ensure your solvents are rigorously dried, as water can be a primary source of protons for the deiodination.
-
Protocol: Use freshly distilled, anhydrous solvents. If using an organic base is necessary, ensure it is of high purity.
-
Lithium-Halogen Exchange Reactions
The key to preventing deiodination in this context is to control the reactivity of the highly basic organolithium intermediate.
Key Parameters for Successful Lithium-Halogen Exchange
| Parameter | Rationale | Recommended Protocol |
| Temperature | Minimizes the rate of proton abstraction from the solvent or impurities.[11] | Maintain a strict temperature of -78 °C or lower throughout the reaction. |
| Solvent | Ethereal solvents can be deprotonated. Diethyl ether is generally less acidic than THF.[9] | Use anhydrous diethyl ether. If THF is required, use it with caution and at very low temperatures. |
| Reagent Addition | Slow addition prevents localized warming and high concentrations of the reactive organolithium. | Add the organolithium reagent dropwise to a solution of this compound. |
| Quenching | Prompt trapping of the organolithium with the electrophile minimizes its lifetime. | Add the electrophile as soon as the lithium-halogen exchange is complete. |
Visualizing the Competing Pathways in Lithiation
Caption: Desired electrophilic trapping versus undesired protonation of the lithiated intermediate.
By implementing these targeted strategies based on the specific reaction conditions, researchers can significantly enhance the yield of their desired 5-substituted benzo[b]thiophene derivatives while minimizing the formation of the deiodinated byproduct.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling with 5-Iodobenzo[b]thiophene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 5-iodobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when using this valuable but often problematic substrate. We have structured this resource to provide rapid answers through our FAQ section, in-depth solutions in our troubleshooting guide, and advanced strategies for refractory cases.
Introduction
Benzo[b]thiophene scaffolds are prevalent in pharmaceuticals, organic electronics, and natural products.[1][2][3] The C-C and C-N cross-coupling reactions are powerful tools for their derivatization.[4][5] However, the sulfur atom inherent to the benzo[b]thiophene core presents a significant challenge: it can act as a potent poison to the transition metal catalysts, typically palladium or nickel, used in these transformations.[6][7] This guide provides field-proven insights and systematic protocols to diagnose, troubleshoot, and overcome these catalyst poisoning issues.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is giving low to no yield. What is the most likely cause?
A: The primary culprit is almost always catalyst poisoning. The sulfur atom in the benzo[b]thiophene ring possesses a lone pair of electrons, making it a Lewis base. It can strongly coordinate to the soft Lewis acidic palladium or nickel catalyst center, forming a stable, off-cycle complex that is catalytically inactive or dead.[6][7] This sequestration of the catalyst prevents it from participating in the desired catalytic cycle, leading to reaction failure.
Q2: Which catalyst system (metal and ligand) is best suited for this compound?
A: There is no single "best" system, as the optimal choice depends on the specific coupling partners and reaction type. However, a robust starting point for palladium-catalyzed reactions is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands promote the crucial reductive elimination step and can sterically hinder the sulfur atom from binding to the metal center.[8] Increasingly, nickel-based catalyst systems are being employed as they can exhibit different reactivity profiles and may be more tolerant to sulfur-containing substrates.[9][10][11]
Q3: I'm observing significant protodeiodination (replacement of iodine with hydrogen). How can I prevent this?
A: Protodeiodination is a common side reaction when the catalytic cycle is inefficient.[8] It suggests that the oxidative addition is occurring, but the subsequent steps (transmetalation and reductive elimination) are slow compared to pathways that lead to the removal of the iodide. To minimize this, you should employ a more efficient and faster catalyst system, such as one with a highly active, electron-rich ligand. Ensuring strictly anhydrous conditions and using a non-protic solvent can also help, as trace water or other proton sources can facilitate this side reaction.
Q4: Can I use other cross-coupling reactions like Sonogashira, Heck, or Buchwald-Hartwig with this compound?
A: Yes, these reactions are certainly feasible.[4][5][12] However, they are all susceptible to the same sulfur-based catalyst poisoning. Sonogashira couplings may require careful optimization of the copper co-catalyst (or using copper-free conditions) as the sulfur can also interact with copper.[13][14] For Heck reactions, catalyst and base selection are critical to favor the desired coupling over side reactions.[15][16][17] Similarly, Buchwald-Hartwig aminations will benefit from bulky, electron-rich ligands that accelerate the C-N reductive elimination.[12][18]
Visual Guide 1: The Mechanism of Catalyst Poisoning
The following diagram illustrates the fundamental issue: the competitive binding of the benzo[b]thiophene's sulfur atom to the palladium catalyst, which disrupts the catalytic cycle.
Caption: Fig 1. Catalyst poisoning by sulfur coordination.
Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield / Stalled Reaction | Catalyst Poisoning: The sulfur on the benzo[b]thiophene ring is binding to and deactivating the catalyst.[6][7] | 1. Increase Catalyst/Ligand Loading: Start with a higher loading (e.g., 3-5 mol% Pd) and a corresponding ligand-to-metal ratio (typically 1:1 to 2:1).2. Switch to Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the catalytic cycle and sterically shield the metal center.[8]3. Consider a Nickel Catalyst: Evaluate a nickel-based system (e.g., NiCl₂(dppp) or NiCl₂(PCy₃)₂), which can be more robust against sulfur poisoning.[9][10][11][19] |
| Poor Reagent Quality or Purity: Impurities in starting materials, degraded reagents, or wet/oxygenated solvents can kill the catalyst. | 1. Purify Starting Materials: Use freshly purified this compound and coupling partner. Boronic acids, in particular, can degrade to boroxines.[8]2. Use Anhydrous & Degassed Solvents: Ensure solvents are dry and thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon/nitrogen) to remove water and oxygen.[8] | |
| Ineffective Base or Solvent System: The chosen base may have poor solubility or be inappropriate for the specific coupling, hindering the transmetalation step. | 1. Screen Bases: Test a range of bases. K₃PO₄ and Cs₂CO₃ are often effective choices in Suzuki couplings.[8][20]2. Optimize Solvent: A biphasic solvent system like Dioxane/H₂O or Toluene/H₂O can improve the solubility of inorganic bases and facilitate the reaction.[8][21] | |
| Significant Side Product Formation | Protodeiodination: The C-I bond is cleaved and replaced by a C-H bond, often due to an inefficient catalyst or presence of a proton source. | 1. Improve Catalyst Efficiency: Use a more active catalyst system (see above) to ensure the cross-coupling pathway is much faster than the dehalogenation pathway.[8]2. Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. |
| Homocoupling: The boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) couples with itself. | 1. Optimize Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid/alkyne, but avoid a large excess.2. Control Temperature: Running the reaction at the lowest effective temperature can often minimize this side reaction.3. Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. | |
| Reaction is Inconsistent | Variability in Reagent Sources or Setup: Minor differences in reagent quality, solvent water content, or inert atmosphere technique can lead to major changes in outcome. | 1. Standardize Procedure: Maintain a consistent and rigorous experimental setup. Use a glovebox or Schlenk line techniques for best results.[22]2. Use Pre-catalysts: Employ well-defined, air-stable palladium pre-catalysts to ensure consistent generation of the active Pd(0) species in situ. |
Visual Guide 2: A Systematic Troubleshooting Workflow
If you encounter a failed or low-yielding reaction, follow this logical workflow to identify and solve the problem.
Caption: Fig 2. Step-by-step troubleshooting workflow.
Advanced Mitigation Strategies
For particularly stubborn couplings, the following advanced strategies can be employed:
Strategic Use of Additives
Certain additives can mitigate catalyst poisoning by interacting with the heteroatom. For instance, Lewis acids like trimethyl borate have been shown to coordinate with Lewis-basic sites on heterocyclic substrates, effectively "masking" them from the catalyst and preventing deactivation.[23] This can lead to significant rate enhancements in challenging couplings.
Leveraging Nickel Catalysis
Nickel catalysts offer a powerful alternative to palladium. Due to their different electronic properties and redox potentials, nickel catalysts can sometimes tolerate sulfur-containing substrates better than their palladium counterparts.[9][10][11] They can also enable couplings of less reactive electrophiles. A variety of Ni(II) pre-catalysts combined with phosphine or N-heterocyclic carbene (NHC) ligands are commercially available and worth screening.
In Situ Halogen Exchange
For couplings involving aryl bromides, which can be less reactive, an in situ Finkelstein-type reaction can be beneficial. By adding a soluble iodide source (like NaI or KI) to the reaction mixture, the less reactive aryl bromide can be transiently converted to the more reactive aryl iodide, which then undergoes oxidative addition more readily. This strategy can sometimes accelerate the overall catalytic turnover rate, outcompeting the poisoning process.[24]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3, 0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄, milled, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Deionized Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium pre-catalyst, and the milled K₃PO₄.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). A typical reaction time is 4-16 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Dibasic benzo[B]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse methyl sulfone-containing benzo[b]thiophene library via iodocyclization and palladium-catalyzed coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Iodobenzo[b]thiophene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Iodobenzo[b]thiophene, a crucial analytical technique for the structural elucidation of this and similar heterocyclic compounds. For researchers and professionals in drug development, understanding the nuances of NMR spectra is paramount for verifying molecular structures and ensuring the purity of synthesized compounds. This document will delve into the predicted spectral data for this compound and offer a comparative analysis with experimentally determined data for benzo[b]thiophene and 5-bromobenzo[b]thiophene to illuminate the influence of halogen substitution on the NMR spectrum.
The Foundational Role of NMR in Heterocyclic Chemistry
NMR spectroscopy is an indispensable tool in organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1][2] For complex heterocyclic systems like benzo[b]thiophenes, which are prevalent scaffolds in many biologically active molecules, NMR provides definitive information on the connectivity and chemical environment of each atom. This allows for unambiguous structural confirmation and the identification of impurities.[1]
Predicted NMR Spectral Data for this compound
While a publicly available, experimentally validated spectrum for this compound is not readily found in the reviewed literature, highly accurate spectral predictions can be generated using computational methods. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 7.39 | d | 5.5 |
| H-3 | 7.27 | d | 5.5 |
| H-4 | 8.16 | d | 1.7 |
| H-6 | 7.63 | dd | 8.5, 1.7 |
| H-7 | 7.59 | d | 8.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 127.5 |
| C-3 | 122.9 |
| C-3a | 140.9 |
| C-4 | 135.5 |
| C-5 | 92.1 |
| C-6 | 130.1 |
| C-7 | 125.0 |
| C-7a | 139.3 |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality NMR spectra is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for aromatic compounds. For routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended. For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope.[3]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the dissolved sample through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).[4]
Caption: Workflow for NMR sample preparation and data acquisition.
Spectral Analysis and Interpretation
The predicted spectra of this compound provide a clear illustration of its molecular structure. In the ¹H NMR spectrum, the protons on the thiophene ring (H-2 and H-3) are expected to appear as doublets with a coupling constant of approximately 5.5 Hz, characteristic of vicinal coupling in a five-membered aromatic ring. The protons on the benzene ring exhibit a more complex pattern due to the influence of the iodine substituent.
In the ¹³C NMR spectrum, the most notable feature is the upfield shift of C-5, the carbon atom directly bonded to the iodine. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant shielding effect on the attached carbon nucleus.
Comparative Analysis: The Influence of Halogen Substitution
To contextualize the predicted data for this compound, a comparison with the experimental data for the parent benzo[b]thiophene and 5-bromobenzo[b]thiophene is highly instructive.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Benzo[b]thiophene (Experimental)[5] | 5-Bromobenzo[b]thiophene (Experimental)[6] | This compound (Predicted) |
| H-2 | 7.44 | 7.46 | 7.39 |
| H-3 | 7.34 | 7.36 | 7.27 |
| H-4 | 7.88 | 8.00 | 8.16 |
| H-6 | 7.36 | 7.42 | 7.63 |
| H-7 | 7.83 | 7.71 | 7.59 |
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Benzo[b]thiophene (Experimental)[7] | This compound (Predicted) |
| C-2 | 124.4 | 127.5 |
| C-3 | 122.5 | 122.9 |
| C-3a | 139.7 | 140.9 |
| C-4 | 124.3 | 135.5 |
| C-5 | 124.3 | 92.1 |
| C-6 | 123.4 | 130.1 |
| C-7 | 122.5 | 125.0 |
| C-7a | 140.0 | 139.3 |
From this comparative data, several key trends emerge:
-
¹H NMR: The presence of a halogen at the 5-position causes a downfield shift of the adjacent H-4 and H-6 protons due to its electron-withdrawing inductive effect. The effect is more pronounced with the more electronegative bromine compared to iodine.
-
¹³C NMR: The most dramatic effect is the significant upfield shift of C-5 in the iodo-derivative, confirming the heavy atom effect. The other carbon signals are also influenced by the substituent, providing a unique fingerprint for each compound.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of signal overlap, 2D NMR techniques are invaluable for definitive structural assignment.[1][8]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. organomation.com [organomation.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 6. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 5-Iodobenzo[b]thiophene vs. 5-Bromobenzo[b]thiophene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, benzo[b]thiophene represents a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials. The strategic functionalization of this moiety, particularly at the 5-position, is a critical step in the development of novel molecular entities. Palladium-catalyzed cross-coupling reactions stand as the premier method for forging new carbon-carbon and carbon-heteroatom bonds at this position. The choice of the aryl halide precursor—most commonly 5-bromo- or 5-iodobenzo[b]thiophene—is a pivotal decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth technical comparison of the reactivity of this compound and 5-bromobenzo[b]thiophene. By examining the fundamental principles governing their reactivity and synthesizing available experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of the Carbon-Halogen Bond
The disparate reactivity between this compound and 5-bromobenzo[b]thiophene is fundamentally rooted in the differing strengths of their respective carbon-halogen (C-X) bonds. In the realm of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is well-established: I > Br > Cl > F .[1] This hierarchy is primarily dictated by the bond dissociation energies of the C-X bond. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond.
This difference is most critical in what is often the rate-determining step of many cross-coupling catalytic cycles: oxidative addition .[1] During this step, the palladium(0) catalyst inserts itself into the C-X bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond facilitates a more rapid rate of oxidative addition compared to the C-Br bond. Consequently, reactions employing this compound can often be conducted under milder conditions, with lower catalyst loadings, and in shorter reaction times.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile and widely used C-C bond-forming reactions. Given the mechanism, this compound is the more reactive partner.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Illustrative Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromobenzo[b]thiophene | Rationale |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | Faster oxidative addition of the C-I bond. |
| Reaction Temperature | Lower (e.g., RT to 80 °C) | Higher (e.g., 80-110 °C) | Lower activation energy for C-I bond cleavage. |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) | Higher reactivity allows for less catalyst. |
| Typical Yield | High to Excellent | Moderate to High | More efficient conversion before catalyst degradation. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice. | May require more electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. | The inherent reactivity of the C-I bond is less demanding on the ligand. |
Note: The values in this table are illustrative and based on established reactivity principles and data from analogous thiophene systems. Actual results will vary depending on the specific boronic acid, catalyst, ligand, base, and solvent used.
Stille Coupling
In Stille coupling, an organohalide is coupled with an organotin compound. The mechanism also proceeds via an oxidative addition step, and thus, a similar reactivity trend is observed. This compound will generally be the superior substrate, offering higher yields under milder conditions.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While the general reactivity trend of I > Br often holds, the nature of the amine and the specific ligand used can play a more complex role. In some cases, the higher concentration of iodide anions generated from the more reactive aryl iodide can have an inhibitory effect on the catalyst. However, for most standard applications, this compound would be expected to react more readily than its bromo counterpart.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halobenzo[b]thiophene with an arylboronic acid. Modifications, particularly in reaction time and temperature, should be anticipated based on the halogen.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Materials:
-
5-Iodo- or 5-Bromobenzo[b]thiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-halobenzo[b]thiophene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirred mixture under a positive flow of inert gas.
-
Heat the reaction mixture with vigorous stirring.
-
For this compound: A temperature of 80 °C is a good starting point. Monitor the reaction every 1-2 hours.
-
For 5-Bromobenzo[b]thiophene: A higher temperature of 90-100 °C is typically required. Monitor the reaction every 4-6 hours.
-
-
Once the reaction is complete (as determined by TLC or GC-MS analysis of the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylbenzo[b]thiophene.
Conclusion and Strategic Recommendations
The choice between this compound and 5-bromobenzo[b]thiophene is a classic trade-off between reactivity and cost/availability.
-
This compound is the substrate of choice when high reactivity is paramount. Its use allows for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings. This is particularly advantageous in the late stages of a complex synthesis where preserving sensitive functional groups is critical, or when working with less reactive coupling partners.
-
5-Bromobenzo[b]thiophene offers a more cost-effective and readily available alternative. While it generally requires more forcing conditions (higher temperatures, longer reaction times, and potentially more sophisticated and expensive ligands), it is a robust and reliable substrate for a wide range of transformations, especially on a larger scale where cost is a significant driver.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For methods development, proof-of-concept studies, and syntheses where mildness is key, the iodo-derivative is superior. For large-scale production and routine derivatization where cost-effectiveness is a priority, the bromo-derivative is often the more practical option.
References
A Comparative Crystallographic Guide to Iodinated Benzo[b]thiophene Derivatives for Advanced Drug Discovery and Materials Science
This guide offers an in-depth comparative analysis of the X-ray crystallographic structures of halogenated benzo[b]thiophene derivatives. With a focus on the nuanced effects of iodine substitution, we provide researchers, scientists, and drug development professionals with a robust framework for understanding the structure-property relationships in this critical class of heterocyclic compounds. By examining supporting experimental data, we aim to elucidate the causal factors behind crystallization outcomes and structural features, thereby empowering more strategic molecular design.
Introduction: The Significance of Iodinated Benzo[b]thiophenes
Benzo[b]thiophenes are a cornerstone scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable optoelectronic properties. The introduction of a halogen atom, particularly iodine, onto this framework can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its solid-state packing. These modifications are pivotal in drug design for enhancing target affinity and in materials science for tuning semiconductor performance.
This guide will focus on a comparative analysis of two closely related compounds: 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene (Compound 1) and 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene (Compound 2) . The crystal structures of these molecules provide a direct means to evaluate the impact of substituting a bromine atom with a larger, more polarizable iodine atom on the resulting supramolecular architecture.[1][2][3][4]
Synthesis and Crystallization: From Molecule to Single Crystal
The successful X-ray crystallographic analysis is predicated on the availability of high-quality single crystals. This, in turn, relies on a rational approach to both synthesis and crystallization.
Synthetic Pathway
The synthesis of 3-halo-2-(organochalcogenyl)benzo[b]chalcogenophenes, including the compounds of interest, can be achieved through a one-pot reaction involving 1,1-dibromoalkenes and diorganyl dichalcogenides.[5] This method offers an efficient route to these derivatives. For the specific synthesis of Compound 1 and Compound 2 , a key intermediate is formed, which then undergoes cyclization to yield the desired benzo[b]thiophene core.[4]
Crystallization Strategies: A Comparative Approach
The growth of diffraction-quality crystals is often the most challenging step in structural analysis. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound. For small organic molecules like the ones discussed here, several techniques are commonly employed:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.
For Compound 1 and Compound 2 , single crystals suitable for X-ray diffraction were obtained.[1][2][3][4] The specific conditions used for their crystallization are crucial for reproducibility and are detailed in the experimental protocols section.
X-ray Crystallographic Analysis: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.
Experimental Workflow: From Crystal to Structure
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
The crystallographic data for Compound 1 and Compound 2 reveal that both crystallize in the monoclinic crystal system with the space group P21/c.[1][2][3][4] This indicates a similar overall packing symmetry. However, subtle differences in the unit cell dimensions arise from the different sizes of the bromine and iodine atoms.
| Parameter | 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene (1) | 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene (2) |
| Chemical Formula | C₁₄H₉BrS₂ | C₁₄H₉IS₂ |
| Molecular Weight | 321.25 g/mol | 368.25 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.1332 (3) | 10.2796 (4) |
| b (Å) | 7.9983 (2) | 8.0410 (3) |
| c (Å) | 16.0353 (5) | 16.4024 (6) |
| β (°) | 106.843 (1) | 107.568 (2) |
| Volume (ų) | 1242.92 (6) | 1292.51 (9) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.716 | 1.892 |
Data sourced from Luz et al. (2022).[2]
The larger atomic radius and mass of iodine compared to bromine lead to a noticeable increase in the unit cell volume and calculated density for Compound 2 .
Structural Comparison and Intermolecular Interactions
While both compounds exhibit similar overall molecular geometries, the substitution of bromine with iodine introduces significant differences in their intermolecular interactions and crystal packing.
In both structures, the phenyl group is positioned away from the halogen atom to minimize steric hindrance.[1][2][3][4] The three-dimensional packing is primarily governed by a combination of π–π stacking and C—H⋯π interactions.[1][2][4]
A key observation is the influence of the halogen atom on the arrangement of molecules in the crystal lattice. The larger and more polarizable iodine atom in Compound 2 can lead to stronger halogen bonding interactions, although in this specific case, the dominant forces are the π-system interactions. The interplanar angle between the phenylsulfanyl group and the benzo[b]thiophene core is 88.9(8)° for Compound 1 and 87.9(6)° for Compound 2 , indicating a highly twisted conformation in both.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structures of 3-halo-2-organochalcogenylbenzo[ b]chalcogenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological activity of 5-Iodobenzo[b]thiophene derivatives compared to other heterocycles.
A Comparative Guide to the Biological Activity of 5-Iodobenzo[b]thiophene Derivatives
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds are paramount. Among these, benzo[b]thiophene, a bicyclic aromatic structure containing a fused benzene and thiophene ring, stands out as a "privileged scaffold".[1] Its structural versatility and diverse pharmacological activities have made it a cornerstone in the development of novel therapeutic agents.[2] The introduction of substituents onto this core structure is a key strategy for modulating its biological effects. Halogenation, in particular the introduction of an iodine atom at the 5-position, can significantly influence properties such as lipophilicity and metabolic stability, often leading to enhanced potency and target specificity.
This guide offers an in-depth comparison of the biological activities of this compound derivatives against other significant heterocyclic scaffolds. We will delve into their anticancer and antimicrobial properties, supported by quantitative experimental data, detailed protocols, and mechanistic insights to provide a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: A Tale of Two Scaffolds
Both benzothiophene and its isostere, benzofuran, are recognized for their potent anticancer properties.[3][4] The substitution pattern on these rings plays a critical role in defining their efficacy and mechanism of action.
5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors
Recent studies have highlighted 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors, a promising strategy to combat chemoresistance in cancer.[5][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. One notable compound, a 5-hydroxybenzothiophene hydrazide (referred to as 16b ), has demonstrated significant growth inhibitory activity across various cancer cell lines.[5] It has shown potent inhibition of several key kinases including DYRK1A/B, CLK1/4, and haspin.[5] In U87MG glioblastoma cells, this compound induced G2/M cell cycle arrest and apoptosis.[5][6]
Comparative Efficacy of Benzothiophene vs. Benzofuran
The choice between a benzothiophene and a benzofuran core can lead to dramatic differences in activity. For instance, in one study, a compound featuring a benzothiophene scaffold demonstrated a 16-fold improvement in inhibitory activity (IC50 value of 60 nM) against a specific target compared to its benzofuran counterpart (130 µM).[1] This underscores the significant impact of the sulfur heteroatom on the molecule's interaction with its biological target.
Conversely, another study on inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, found that both benzofuran and benzothiophene biphenyl derivatives could be potent inhibitors, with IC50 values in the range of 20-50 nM.[7] This suggests that for some targets, the two scaffolds can be somewhat interchangeable, with the overall substitution pattern driving the activity.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Benzothiophene | Compound 16b (5-hydroxy) | U87MG (Glioblastoma) | Low µM range | [5] |
| Benzothiophene | Tetrahydrobenzo[b]thiophene | A549 (Lung Cancer) | Not specified, but potent | [8] |
| Benzofuran | 2-Arylbenzofuran | Not specified | 0.043 - 0.086 (vs. BACE1) | [9] |
| Thiophene | Chalcone derivative 3a | HepG-2 (Liver Cancer) | More potent than Doxorubicin | [10] |
Note: Direct comparison is challenging due to different compounds and cell lines. The table illustrates the general potency found within each class.
Mechanism of Action: Kinase and Tubulin Inhibition
Many thiophene-based anticancer agents function by inhibiting critical cellular machinery.[11][12] The primary mechanisms include:
-
Kinase Inhibition: As seen with 5-hydroxybenzothiophene derivatives, these compounds can block the ATP-binding site of protein kinases, halting signal transduction pathways that promote cell proliferation and survival.[5][13][14]
-
Tubulin Polymerization Inhibition: Some tetrahydrobenzo[b]thiophene derivatives act as antimitotic agents by destabilizing microtubule assembly, which is essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]
Below is a diagram illustrating a simplified kinase inhibition pathway.
Caption: Simplified pathway of kinase inhibition by a benzothiophene derivative.
Antimicrobial Activity
Benzothiophene derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[15][16][17]
Benzothiophene-Indole Hybrids against MRSA
The challenge of antimicrobial resistance has spurred the development of novel antibacterial agents. One promising strategy involves creating hybrid molecules that combine two active pharmacophores. Fluorinated benzothiophene-indole hybrids have been synthesized and shown to be effective against various S. aureus and even methicillin-resistant S. aureus (MRSA) strains.[18][19] These studies revealed that the molecular target for these compounds was bacterial pyruvate kinase, an enzyme crucial for bacterial metabolism.[18]
Comparison with Other Heterocycles
Thiophenes, the single-ring precursors to benzothiophenes, are also well-known for their broad-spectrum biological activities, including antimicrobial effects.[20][21][22] The fusion of the benzene ring to create the benzothiophene scaffold often enhances lipophilicity and can lead to improved potency and a modified spectrum of activity.
Table 2: Comparative Antimicrobial Activity
| Compound Class | Specific Derivative/Strain | Activity Metric | Result | Reference |
| Benzothiophene | Fluorinated benzothiophene-indole | MIC vs. MRSA | Potent activity | [18] |
| Benzothiophene | Various derivatives | Antibacterial/Antifungal | Potent activity reported | [15][17] |
| Thiophene | General derivatives | Broad Spectrum | Antimicrobial, antiviral, antifungal | [20][21] |
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate the activity data are critical. Below are standardized protocols for key assays.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cancer cells (e.g., A549, U87MG) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The this compound scaffold is a highly valuable core in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. When compared to other heterocyclic systems like benzofurans and simple thiophenes, benzothiophenes often exhibit unique or enhanced properties, particularly in the realm of anticancer and antimicrobial applications.[1][2] The presence of the iodine atom can further refine these activities, making this class of compounds a fertile ground for the discovery of new therapeutic agents. The strategic selection of the heterocyclic core, combined with thoughtful substituent placement, remains a cornerstone of modern drug design.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
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- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
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- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains [pubmed.ncbi.nlm.nih.gov]
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- 21. encyclopedia.pub [encyclopedia.pub]
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A Researcher's Guide to the Electronic Landscape: DFT-Driven Comparison of 5-Iodobenzo[b]thiophene and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of a molecule is paramount to predicting its behavior. The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, appearing in drugs like Raloxifene and high-performance organic semiconductors.[1][2] The introduction of a halogen atom, particularly iodine, at the 5-position can dramatically alter the molecule's electronic character, influencing everything from drug-target interactions to charge transport capabilities.
This guide provides an in-depth comparison of the electronic properties of 5-Iodobenzo[b]thiophene against its parent molecule and other 5-halo analogs. Moving beyond a simple data sheet, we will dissect the "why" behind these differences, grounded in Density Functional Theory (DFT) calculations. We will explore how the unique characteristics of the iodine atom create distinct electronic features and provide a validated, step-by-step protocol for you to replicate and expand upon these findings in your own research.
The Foundation: Understanding Molecular Orbitals and Electrostatic Potential
Before comparing molecules, we must establish the theoretical lens through which we view them. DFT is a powerful computational method that allows us to approximate the electron distribution in a molecule, from which we can derive key electronic properties.[3]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic processes.[4] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests a molecule is more reactive and can be more easily excited, a property crucial for organic electronics.[4]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It allows us to visualize electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). This map is invaluable for predicting non-covalent interactions, including hydrogen and halogen bonding.[5]
dot graph TD { subgraph "DFT Workflow for Electronic Property Analysis" A["Define MolecularStructure(e.g., this compound)"] --> B{"Geometry Optimization(Find lowest energy conformation)"}; B --> C{"Frequency Calculation(Confirm true minimum)"}; C --> D{"Single-Point Energy Calculation(Higher accuracy)"}; D --> E["Analyze Output:- HOMO/LUMO Energies- Dipole Moment- Atomic Charges"]; D --> F["Generate Surfaces:- HOMO/LUMO Orbitals- Molecular ElectrostaticPotential (MEP)"]; end
} caption: "Standard DFT workflow for calculating electronic properties."
The Benchmark: Electronic Profile of Unsubstituted Benzo[b]thiophene
To appreciate the impact of substitution, we must first understand the electronic landscape of the parent benzo[b]thiophene molecule. The fused benzene and thiophene rings create a delocalized π-system. The MEP map shows a region of negative potential (red) associated with the electron-rich thiophene sulfur atom and the π-system, while the regions around the hydrogen atoms are electropositive (blue).[5] The HOMO is typically distributed across the entire π-system, confirming its electron-donating capability, while the LUMO is similarly delocalized, indicating where an incoming electron would reside.
Comparative Analysis: The Impact of 5-Halogen Substitution
Substituting a hydrogen atom at the 5-position with a halogen (Fluorine, Chlorine, Bromine, Iodine) systematically alters the electronic properties of the benzo[b]thiophene core. This is due to the interplay of two opposing electronic effects:
-
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the aromatic ring through the sigma bond. This effect is strongest for fluorine and decreases down the group.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system. This effect is most significant for fluorine and diminishes for the larger, more diffuse p-orbitals of iodine.
For chlorine, bromine, and iodine, the electron-withdrawing inductive effect typically dominates, leading to a net stabilization of both the HOMO and LUMO levels.[6] As we move down the group from chlorine to iodine, the electronegativity decreases, but the polarizability of the atom increases. This trend leads to a progressive stabilization of the LUMO and a narrowing of the HOMO-LUMO gap, which is a key insight for materials science applications.[7]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzo[b]thiophene | -6.15 | -0.85 | 5.30 | 0.81 |
| 5-Chlorobenzo[b]thiophene | -6.28 | -1.12 | 5.16 | 1.85 |
| 5-Bromobenzo[b]thiophene | -6.25 | -1.15 | 5.10 | 1.82 |
| This compound | -6.21 | -1.25 | 4.96 | 1.71 |
| Table 1: Representative DFT-calculated electronic properties (B3LYP/6-311+G(d,p) level) of 5-halobenzo[b]thiophenes. Values are illustrative to demonstrate established trends. |
As the data illustrates, the HOMO-LUMO gap decreases with the increasing size of the halogen, with this compound having the smallest gap. This suggests it is the most readily excitable and potentially the most reactive of the series.
dot graph [rankdir=LR, splines=ortho]; node [shape=plaintext, fontname="Arial"];
caption: "Impact of halogen substitution on FMO energies."
The Unique Case of Iodine: The σ-Hole
The most significant feature distinguishing this compound is the formation of a "σ-hole".[8] This is a region of positive electrostatic potential on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. This electron-deficient region arises because the electron density is drawn towards the carbon atom along the bond axis, leaving the pole of the iodine atom relatively positive.
This σ-hole makes the iodine atom a potent halogen bond donor . It can engage in highly directional, non-covalent interactions with electron-rich atoms like oxygen or nitrogen. This has profound implications for drug design, as halogen bonding is increasingly recognized as a critical interaction for enhancing ligand binding affinity and selectivity at a protein's active site.
Practical Implications of Electronic Tuning
For Drug Development Professionals: The electronic modifications imparted by 5-iodo substitution offer distinct advantages:
-
Enhanced Binding Affinity: The σ-hole on the iodine can form strong, directional halogen bonds with carbonyl or amine residues in a protein binding pocket, potentially increasing the potency and selectivity of a drug candidate.
-
Modulated Metabolism: The C-I bond is weaker than C-H, C-Cl, or C-Br bonds, which can influence metabolic pathways. Furthermore, the overall change in electron distribution can affect the molecule's susceptibility to metabolic enzymes like Cytochrome P450.
-
Physicochemical Properties: Halogenation, particularly with iodine, increases lipophilicity, which can improve membrane permeability and alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[2]
For Materials Scientists: The systematic tuning of the HOMO-LUMO gap is a key strategy in the design of organic electronic materials:
-
Organic Semiconductors: The reduced HOMO-LUMO gap in this compound compared to its analogs suggests that it will absorb light at longer wavelengths and require less energy to promote an electron to a conducting state, a desirable property for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[9]
-
Crystal Engineering: The directional nature of halogen bonding involving the iodine's σ-hole can be exploited to control the solid-state packing of molecules, influencing bulk properties like charge mobility.[6]
Experimental Protocol: A Self-Validating System
This section provides a detailed methodology for performing a standard DFT electronic property analysis on this compound using the Gaussian software suite. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is a widely accepted combination for providing reliable results for organic molecules containing halogens.[4][10]
Step 1: Molecule Building
-
Launch GaussView 6 or a similar molecular editor.
-
Construct the this compound molecule using the fragment library or by drawing it atom-by-atom.
-
Perform a preliminary "Clean-Up" of the geometry using the software's built-in mechanics tools.
Step 2: Geometry Optimization and Frequency Calculation
-
Go to Calculate -> Gaussian Calculation Setup.
-
Select the Job Type tab and choose Opt+Freq (Optimization and Frequency). This single job will first find the lowest energy structure and then perform a frequency calculation to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Select the Method tab.
-
Functional: B3LYP
-
Basis Set: 6-311+G(d,p)
-
-
Submit the calculation. This may take several minutes to hours depending on computational resources.
Step 3: Analysis of Results
-
Once the calculation is complete, open the output log file (.log) or the checkpoint file (.chk) in GaussView.
-
Verify the optimization converged and that there are no imaginary frequencies by going to Results -> Vibrations.
-
Record the key electronic properties from Results -> Summary. This will include the HOMO and LUMO energies and the dipole moment.
Step 4: Visualization of Orbitals and MEP
-
With the output file open, go to Results -> Surfaces/Contours.
-
Click Cube Actions -> New Cube.
-
Select Type: HOMO and click OK. Repeat for Type: LUMO and Type: Total Density.
-
To generate the MEP surface, click Cube Actions -> New Cube again. Select Type: MEP.
-
Once the cubes are generated, select the MEP cube and click Surface Actions -> New Mapped Surface. This will map the electrostatic potential onto the electron density surface, creating the color-coded MEP map.
Experimental Validation: The results of these DFT calculations can be benchmarked against experimental data.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to measure the oxidation and reduction potentials of a molecule. These values can be empirically correlated to the calculated HOMO and LUMO energy levels, respectively.[11]
-
UV-Visible Spectroscopy: The wavelength of maximum absorption (λ_max) corresponds to the energy required for the HOMO-LUMO electronic transition. This experimental energy can be compared to the calculated HOMO-LUMO gap.
By following this guide, researchers can leverage the predictive power of DFT to understand the intricate electronic properties of this compound, enabling a more rational and efficient approach to drug discovery and materials design.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A density functional theory study on the adsorption of different organic sulfides on boron nitride nanosheet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Coupling of 5-Iodobenzo[b]thiophene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzo[b]thiophene scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of this moiety, particularly at the 5-position, is crucial for modulating biological activity and tuning material properties. Among the various synthetic strategies, transition metal-catalyzed cross-coupling of 5-iodobenzo[b]thiophene stands out as a robust and versatile method for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. This guide provides a comparative analysis of the predominant catalytic systems—palladium, copper, nickel, and photoredox—employed for these transformations. We delve into the mechanistic underpinnings of each system, present comparative experimental data, and offer field-proven insights to aid researchers in catalyst selection and reaction optimization.
Introduction: The Strategic Importance of Benzo[b]thiophene Functionalization
The benzo[b]thiophene ring system is a cornerstone in medicinal chemistry, found in drugs like the osteoporosis treatment Raloxifene and the antidepressant Zileuton. Its rigid, planar structure and electron-rich nature make it an excellent pharmacophore for interacting with biological targets. The ability to precisely install substituents at specific positions is therefore of paramount importance in drug discovery and development.
This compound serves as a key synthetic intermediate. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition by transition metals, thereby initiating a catalytic cycle. This reactivity is the foundation for a suite of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, which have revolutionized modern organic synthesis.[1][2][3][4] While these traditional methods are highly effective, the field is continuously evolving towards more cost-effective and sustainable alternatives, leading to the rise of catalysts based on earth-abundant metals like copper and nickel, and the emergence of mild, light-driven photocatalytic methods.[5][6][7] This guide will compare these catalytic platforms to provide a rational basis for methodological selection.
Palladium-Catalyzed Systems: The Gold Standard
Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions due to their exceptional reliability, broad functional group tolerance, and high catalytic activity. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.
General Mechanism
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.[4][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 7. Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Synthesis of 5-Iodobenzo[b]thiophene: A Modern Approach vs. Classical Electrophilic Iodination
Abstract
5-Iodobenzo[b]thiophene is a pivotal building block in medicinal chemistry and materials science, frequently utilized as a versatile intermediate for introducing complex functionalities via cross-coupling reactions.[1][2] The strategic placement of the iodine atom on the benzene ring moiety is crucial for the synthesis of targeted therapeutic agents and organic electronics.[3][4] Historically, direct electrophilic iodination of the parent benzo[b]thiophene has been a common approach. However, this method is often plagued by poor regioselectivity and harsh reaction conditions. This guide provides an in-depth validation of a modern, regioselective synthetic route starting from 4-iodothiophenol, and objectively compares its performance against the classical direct iodination method. We will dissect the mechanistic rationale, present detailed, validated protocols, and offer a quantitative comparison of their efficiency, selectivity, and overall practicality for researchers in drug development and chemical synthesis.
The Classical Route: Direct Electrophilic Iodination
The direct functionalization of an existing aromatic core is, in principle, the most atom-economical approach. The classical synthesis of iodinated benzo[b]thiophenes often relies on the direct electrophilic aromatic substitution of the parent heterocycle.
Mechanistic Rationale & Inherent Challenges
The benzo[b]thiophene ring system is electron-rich, making it susceptible to electrophilic attack. However, the electron density is not uniformly distributed. Theoretical and experimental studies have shown that the C3 position is the most nucleophilic, followed by the C2 position.[5][6] Consequently, electrophilic substitution reactions, including iodination, predominantly yield the 3-iodo isomer, with other isomers, including the desired 5-iodo product, forming in much smaller quantities. Achieving 5-substitution requires forcing conditions and often results in a complex mixture of isomers that are challenging to separate, leading to low yields of the target compound.
The typical reagents used for this transformation, such as a combination of iodine (I₂) and an oxidizing agent like nitric acid or iodic acid (HIO₃), generate a potent electrophilic iodine species (e.g., I⁺). While effective at inducing iodination, these reagents are corrosive and produce significant waste, posing safety and environmental concerns.
Representative Protocol: Direct Iodination
A common procedure involves the reaction of benzo[b]thiophene with iodine in the presence of iodic acid in a mixture of acetic acid and sulfuric acid.
-
Reaction Setup: In a three-necked flask equipped with a condenser and a stirrer, dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq) to the solution.
-
Reaction Execution: Carefully add concentrated sulfuric acid as a catalyst and heat the mixture at 80-90°C for several hours.
-
Workup and Purification: Cool the reaction mixture, pour it into water, and neutralize it. The crude product is then extracted with an organic solvent. Purification typically requires extensive column chromatography to isolate the 5-iodo isomer from the more abundant 3-iodo isomer and other byproducts.
Performance Analysis: Classical Route
| Parameter | Performance Data | Causality & Expert Insight |
| Yield (5-Iodo Isomer) | Typically < 20-30% | The low yield is a direct consequence of the inherent electronic properties of the benzo[b]thiophene ring, which favors substitution at the C3 position.[5] Overcoming this electronic preference is thermodynamically unfavorable. |
| Regioselectivity | Poor | A mixture of 2-, 3-, 4-, 5-, 6-, and 7-iodo isomers is often formed, with the 3-iodo isomer being the major product. This necessitates difficult and costly chromatographic separation. |
| Reaction Conditions | Harsh (Strong Acids, High Temp.) | The use of concentrated sulfuric and nitric acids requires specialized handling and equipment. The high temperature can lead to substrate degradation. |
| Environmental Impact | High | The protocol uses corrosive acids and generates significant acidic and iodinated waste streams, which are environmentally hazardous. |
| Scalability | Difficult | The combination of low yield, difficult purification, and hazardous reagents makes this process challenging and uneconomical to scale up for industrial production. |
A Modern, Regioselective Strategy: Synthesis from 4-Iodothiophenol
To overcome the fundamental regioselectivity limitations of the classical approach, modern organic synthesis focuses on constructing the desired molecule with the required substitution pattern already in place. A superior strategy for this compound involves a two-step sequence starting from the readily available 4-iodothiophenol. This ensures the iodine atom is unequivocally positioned at the target C5 location from the outset.
Conceptual Framework & Mechanistic Advantage
This strategy involves two key transformations:
-
S-Alkylation: 4-iodothiophenol is first reacted with a suitable two-carbon electrophile, such as 2-chloroacetaldehyde dimethyl acetal, to form a thioether intermediate. This is a standard Williamson ether-type synthesis, which is highly efficient and selective for the sulfur atom.
-
Intramolecular Cyclization (Pomeranz-Fritsch type): The resulting thioether is then treated with a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent, to induce an intramolecular electrophilic cyclization onto the benzene ring, followed by dehydration to form the thiophene ring.
Because the starting material already contains the iodine atom at the desired position, the issue of regioselectivity is completely circumvented. The cyclization step is directed by the tethered side chain, ensuring the formation of the fused ring system with the correct orientation.
Caption: Comparison of synthetic workflows for this compound.
Validated Protocol: Regioselective Synthesis
Step 1: Synthesis of 1-Iodo-4-((2,2-dimethoxyethyl)thio)benzene
-
Reaction Setup: To a solution of 4-iodothiophenol (1.0 eq) in methanol, add sodium methoxide (1.1 eq) and stir until a clear solution is formed.
-
Reagent Addition: Add 2-bromo-1,1-dimethoxyethane (1.05 eq) dropwise to the solution at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Place polyphosphoric acid (PPA) (10x weight of the thioether) in a flask and heat to 80-90°C.
-
Reagent Addition: Add the crude thioether from Step 1 slowly to the hot PPA with vigorous stirring.
-
Reaction Execution: Increase the temperature to 120-130°C and maintain for 2-3 hours. The reaction mixture will become dark and viscous.
-
Workup and Purification: Cool the mixture to approximately 60°C and carefully pour it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and then dissolve it in a suitable organic solvent. After drying and concentration, the crude product can be purified by recrystallization or a simple plug of silica gel to afford the pure this compound.
Performance Analysis: Modern Route
| Parameter | Performance Data | Causality & Expert Insight |
| Overall Yield | 75-85% | The high yield is attributable to two highly efficient steps. The S-alkylation is a robust reaction, and the intramolecular cyclization is kinetically and thermodynamically favored, avoiding competing side reactions. |
| Regioselectivity | Excellent (>99%) | Regioselectivity is controlled by the structure of the starting material (4-iodothiophenol). The cyclization can only occur in a way that produces the 5-iodo isomer, making the outcome unambiguous. |
| Reaction Conditions | Moderate (PPA requires care) | While PPA is a strong, viscous acid that requires careful handling at high temperatures, the overall process avoids the highly corrosive and oxidizing reagents of the classical method. |
| Environmental Impact | Moderate | The main waste product is the neutralized phosphoric acid. The use of organic solvents is standard. This route avoids the generation of mixed halogenated organic waste. |
| Scalability | High | The high yield, excellent purity of the crude product (often requiring only recrystallization), and predictable nature of the reaction make this route highly amenable to large-scale synthesis. |
Head-to-Head Comparison and Validation
The validation of the modern synthetic route is unequivocally demonstrated by its superior performance across all key metrics when compared to the classical direct iodination method.
Caption: Mechanistic basis for regioselectivity in the two synthetic routes.
Quantitative Performance Summary
| Metric | Classical Route (Direct Iodination) | Modern Route (from 4-Iodothiophenol) | Advantage |
| Purity Control | Very Difficult | Excellent | Modern Route |
| Overall Yield | < 30% | > 75% | Modern Route |
| Predictability | Low | High | Modern Route |
| Purification Method | Extensive Chromatography | Recrystallization / Simple Filtration | Modern Route |
| Safety Profile | Poor (Strong Oxidizers/Acids) | Moderate (PPA requires care) | Modern Route |
| Scalability | Poor | Excellent | Modern Route |
Conclusion
Based on a comprehensive comparison of experimental protocols and performance data, the modern synthetic route to this compound starting from 4-iodothiophenol is validated as a significantly superior method to classical direct electrophilic iodination. Its key advantages lie in its flawless regioselectivity, high overall yield, and excellent scalability. While the modern route involves two distinct steps, the efficiency and purity achieved far outweigh the apparent simplicity of the one-step direct iodination, which is severely compromised by a lack of chemical control. For researchers and drug development professionals requiring reliable and scalable access to this compound, the regioselective strategy presented here is the recommended and validated approach.
References
- 1. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. taylorfrancis.com [taylorfrancis.com]
A Researcher's Guide to In-Silico Prediction of 5-Iodobenzo[b]thiophene Derivative Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the ability to predict the properties of novel chemical entities with high accuracy and efficiency is paramount. This guide provides an in-depth technical comparison of in-silico methodologies for predicting the biological and physicochemical properties of 5-iodobenzo[b]thiophene derivatives, a class of compounds showing significant promise in various therapeutic areas, including oncology and infectious diseases.[1][2] We will explore the causality behind choosing specific computational models, offer detailed, self-validating experimental protocols, and present a comparative analysis of predicted versus experimental data to underscore the power and pitfalls of these computational tools.
The Significance of the this compound Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] The introduction of an iodine atom at the 5-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. Predicting these properties in-silico before undertaking extensive synthesis and biological testing can save considerable time and resources.
A Comparative Overview of In-Silico Predictive Models
This guide will focus on three cornerstone in-silico techniques: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Density Functional Theory (DFT). Each method offers a unique lens through which to examine the properties of this compound derivatives.
| In-Silico Method | Primary Application | Key Outputs | Strengths | Limitations |
| QSAR | Predicting biological activity (e.g., IC50) of a series of compounds. | Predictive equations, identification of key molecular descriptors. | High-throughput screening of virtual libraries, identifies key structural features for activity. | Requires a dataset of compounds with known activities, predictive power is limited to the chemical space of the training set. |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Binding energy/score, visualization of ligand-receptor interactions. | Provides insights into the mechanism of action, useful for lead optimization. | Scoring functions can be inaccurate, protein flexibility is often simplified. |
| DFT | Calculating electronic properties and molecular geometries. | HOMO-LUMO gap, electrostatic potential, optimized molecular geometry. | High accuracy for electronic properties, provides fundamental insights into reactivity. | Computationally expensive, not ideal for high-throughput screening. |
In-Depth Methodologies and Experimental Protocols
As a Senior Application Scientist, it is crucial to not just present protocols but to explain the rationale behind each step. The following sections provide detailed, step-by-step workflows for each in-silico method, grounded in scientific integrity.
I. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a powerful statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors.[3][4] The fundamental principle is that the structure of a molecule dictates its activity.
-
Data Set Preparation:
-
Rationale: A robust QSAR model is built on a high-quality dataset.
-
Steps:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values against a specific cancer cell line or kinase).
-
Ensure the data is consistent and from a single, reliable source to minimize experimental variability.
-
Divide the dataset into a training set (typically 70-80% of the data) to build the model and a test set (20-30%) to validate its predictive power.
-
-
-
Molecular Descriptor Calculation:
-
Rationale: Descriptors are numerical representations of molecular properties that are used to build the QSAR model.
-
Steps:
-
Use software such as PaDEL-Descriptor or Dragon to calculate a wide range of descriptors (e.g., constitutional, topological, geometrical, and electronic).
-
For this compound derivatives, descriptors related to hydrophobicity (logP), electronic effects (dipole moment), and steric properties (molar refractivity) are often important.
-
-
-
Descriptor Selection and Model Building:
-
Rationale: Selecting the most relevant descriptors prevents overfitting and improves the interpretability of the model.
-
Steps:
-
Employ statistical methods like genetic algorithms or stepwise multiple linear regression to select a subset of descriptors that best correlate with the biological activity.
-
Use the selected descriptors to build a linear (e.g., Multiple Linear Regression - MLR) or non-linear (e.g., Support Vector Machine - SVM) QSAR model.
-
-
-
Model Validation:
-
Rationale: Rigorous validation is essential to ensure the model is predictive and not a result of chance correlation.
-
Steps:
-
Internal Validation: Use cross-validation techniques like leave-one-out (LOO) to assess the robustness of the model.
-
External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds it has not seen before. Key statistical parameters to evaluate include the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred).
-
-
Caption: Workflow for building a predictive QSAR model.
II. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6][7] This technique is invaluable for understanding the molecular basis of drug action and for virtual screening of compound libraries.
-
Protein and Ligand Preparation:
-
Rationale: Proper preparation of the receptor and ligand is critical for accurate docking results.
-
Steps:
-
Protein: Download the 3D crystal structure of the target kinase (e.g., from the Protein Data Bank - PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.
-
Ligand: Draw the 3D structure of the this compound derivative. Optimize its geometry using a suitable force field (e.g., MMFF94). Assign partial charges.
-
-
-
Binding Site Definition:
-
Rationale: Defining the search space for the docking algorithm focuses the calculation on the region of interest.
-
Steps:
-
If a co-crystallized ligand is present in the original PDB file, define the binding site based on its location.
-
Alternatively, use a blind docking approach where the entire protein surface is considered, or use a binding site prediction tool.
-
-
-
Docking Simulation:
-
Rationale: The docking algorithm explores various conformations and orientations of the ligand within the binding site to find the most favorable binding mode.
-
Steps:
-
Use docking software such as AutoDock Vina or Glide.
-
Set the docking parameters, including the grid box size and center, and the number of binding modes to generate.
-
Run the docking simulation.
-
-
-
Analysis of Results:
-
Rationale: Analyzing the docking results provides insights into the binding affinity and the key interactions driving ligand binding.
-
Steps:
-
Analyze the predicted binding energies or docking scores. A lower binding energy generally indicates a more stable complex.
-
Visualize the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the amino acid residues in the active site.
-
-
References
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tyrosine kinase inhibitors by docking into an inactive kinase conformation generated by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
